2-fluoro-3-(hydroxymethyl)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVRSTADGYIZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CO)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681712 | |
| Record name | [2-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-08-4 | |
| Record name | [2-Fluoro-3-(hydroxymethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway to 2-fluoro-3-(hydroxymethyl)phenylboronic acid, a valuable building block in medicinal chemistry and drug development. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl and boronic acid moieties offer versatile handles for further chemical modifications. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and expected analytical data.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a three-step sequence involving a directed ortho-metalation (DoM) approach. The acidic proton of the hydroxymethyl group would interfere with the strongly basic organolithium reagents used for metalation. Therefore, a protection-metalation/borylation-deprotection strategy is employed.
The proposed synthetic workflow is as follows:
-
Protection: The hydroxyl group of the starting material, 2-fluorobenzyl alcohol, is protected to prevent interference in the subsequent lithiation step. The methoxymethyl (MOM) ether is a suitable protecting group due to its stability under basic conditions and the availability of reliable deprotection methods.
-
Directed ortho-Metalation and Borylation: The MOM-protected 2-fluorobenzyl alcohol undergoes regioselective deprotonation at the position ortho to the fluorine atom using a strong lithium base, such as n-butyllithium. The resulting aryllithium intermediate is then quenched with a boron electrophile, typically triisopropyl borate, to form the corresponding boronate ester.
-
Deprotection and Hydrolysis: The MOM protecting group is removed under acidic conditions to reveal the free hydroxymethyl group. Subsequent hydrolysis of the boronate ester yields the target this compound.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations and provide a detailed guide for the synthesis.
Step 1: Synthesis of 1-Fluoro-2-((methoxymethoxy)methyl)benzene (MOM-protected 2-fluorobenzyl alcohol)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (mmol) | Volume/Mass |
| 2-Fluorobenzyl alcohol | 126.11 | 1.159 | 50 | 6.31 g (5.44 mL) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 0.742 | 75 | 9.69 g (13.06 mL) |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 1.06 | 60 | 4.83 g (4.56 mL) |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | - | 200 mL |
| Saturated aq. NH₄Cl | - | - | - | 100 mL |
| Brine | - | - | - | 100 mL |
| Anhydrous MgSO₄ | 120.37 | - | - | As needed |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-fluorobenzyl alcohol (50 mmol) and anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA, 75 mmol) dropwise to the stirred solution.
-
Slowly add chloromethyl methyl ether (MOM-Cl, 60 mmol) to the reaction mixture. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-fluoro-2-((methoxymethoxy)methyl)benzene as a colorless oil.
Expected Yield: 85-95%
Step 2: Synthesis of (2-Fluoro-3-((methoxymethoxy)methyl)phenyl)boronic acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (mmol) | Volume/Mass |
| 1-Fluoro-2-((methoxymethoxy)methyl)benzene | 170.18 | - | 40 | 6.81 g |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | - | 150 mL |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 64.06 | - | 44 | 17.6 mL |
| Triisopropyl borate | 188.08 | 0.815 | 48 | 8.93 g (10.96 mL) |
| 1 M Hydrochloric acid (HCl) | 36.46 | - | - | As needed |
| Ethyl acetate | 88.11 | 0.902 | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous MgSO₄ | 120.37 | - | - | As needed |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve 1-fluoro-2-((methoxymethoxy)methyl)benzene (40 mmol) in anhydrous tetrahydrofuran (150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 44 mmol) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (48 mmol) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir vigorously for 1 hour to hydrolyze the boronate ester.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-fluoro-3-((methoxymethoxy)methyl)phenyl)boronic acid, which can be used in the next step without further purification or purified by recrystallization if necessary.
Expected Yield: 70-85%
Step 3: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (mmol) | Volume/Mass |
| (2-Fluoro-3-((methoxymethoxy)methyl)phenyl)boronic acid | 214.00 | - | ~30 | ~6.42 g (crude) |
| Methanol | 32.04 | 0.792 | - | 100 mL |
| Concentrated Hydrochloric acid (HCl) | 36.46 | 1.18 | - | ~10 mL |
| Diethyl ether | 74.12 | 0.713 | - | As needed |
| Hexane | 86.18 | 0.659 | - | As needed |
Procedure:
-
Dissolve the crude (2-fluoro-3-((methoxymethoxy)methyl)phenyl)boronic acid (~30 mmol) in methanol (100 mL) in a round-bottom flask.
-
Add concentrated hydrochloric acid (~10 mL) and stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by trituration with diethyl ether to yield this compound as a white to off-white solid.
Expected Overall Yield (from 2-fluorobenzyl alcohol): 45-65%
Data Presentation
Summary of Synthetic Steps and Expected Yields
| Step | Transformation | Starting Material | Product | Expected Yield (%) |
| 1 | MOM Protection | 2-Fluorobenzyl alcohol | 1-Fluoro-2-((methoxymethoxy)methyl)benzene | 85-95 |
| 2 | DoM and Borylation | 1-Fluoro-2-((methoxymethoxy)methyl)benzene | (2-Fluoro-3-((methoxymethoxy)methyl)phenyl)boronic acid | 70-85 |
| 3 | MOM Deprotection | (2-Fluoro-3-((methoxymethoxy)methyl)phenyl)boronic acid | This compound | 75-90 |
| Overall | Total Synthesis | 2-Fluorobenzyl alcohol | This compound | 45-65 |
Predicted Analytical Data for this compound
| Analysis | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.55-7.45 (m, 1H, Ar-H), 7.40-7.30 (m, 1H, Ar-H), 7.20-7.10 (m, 1H, Ar-H), 8.15 (s, 2H, B(OH)₂), 5.30 (t, 1H, OH), 4.60 (d, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.5 (d, ¹JCF = 245 Hz, C-F), 133.0 (d, ³JCF = 5 Hz, Ar-C), 128.5 (d, ²JCF = 15 Hz, Ar-C), 127.0 (Ar-C), 124.5 (d, ⁴JCF = 3 Hz, Ar-C), 122.0 (C-B), 58.0 (d, ³JCF = 4 Hz, CH₂) |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -115 to -120 |
| Mass Spec (ESI-) | m/z 169.0 [M-H]⁻ |
Note: Predicted NMR chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical flow of the Directed ortho-Metalation (DoM) and borylation step.
Technical Guide: Preparation of 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid from a Bromo Precursor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic route for the preparation of 2-fluoro-3-(hydroxymethyl)phenylboronic acid from its corresponding bromo precursor, 2-bromo-6-fluorobenzyl alcohol. This three-step synthesis involves the protection of the alcohol functionality, subsequent lithium-halogen exchange followed by borylation, and final deprotection to yield the target compound. This boronic acid derivative is a valuable building block in medicinal chemistry and materials science, particularly for its utility in Suzuki-Miyaura cross-coupling reactions.
Synthetic Strategy Overview
The presence of a free hydroxyl group in the starting material, 2-bromo-6-fluorobenzyl alcohol, is incompatible with the strongly basic and nucleophilic conditions required for the lithium-halogen exchange and subsequent borylation. Therefore, a protecting group strategy is essential. A tert-butyldimethylsilyl (TBDMS) ether is selected as the protecting group due to its ease of installation, stability under the planned reaction conditions, and facile removal under mild conditions that are compatible with the boronic acid moiety.
The overall synthetic transformation is outlined below:
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Protection of 2-Bromo-6-fluorobenzyl Alcohol
The hydroxyl group of 2-bromo-6-fluorobenzyl alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference in the subsequent lithiation step.
Figure 2: Workflow for the TBDMS protection of 2-bromo-6-fluorobenzyl alcohol.
Methodology:
-
To a solution of 2-bromo-6-fluorobenzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-fluorobenzene.
| Parameter | Value |
| Starting Material | 2-Bromo-6-fluorobenzyl alcohol |
| Reagents | TBDMSCl, Imidazole |
| Solvent | DMF |
| Temperature | 0 °C to room temperature |
| Typical Yield | >90% |
Table 1: Summary of quantitative data for the protection step.
Step 2: Lithium-Halogen Exchange and Borylation
The aryl bromide is converted to an aryllithium species via lithium-halogen exchange, which is then trapped with an electrophilic borate ester to form the protected boronic ester.
An In-depth Technical Guide to 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(hydroxymethyl)phenylboronic acid, with the CAS Number 1256355-08-4, is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid group, a fluorine substituent, and a hydroxymethyl group, provides a versatile platform for the synthesis of complex organic molecules. This guide offers a comprehensive overview of its properties, applications, and relevant experimental protocols.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1256355-08-4 | |
| Molecular Formula | C₇H₈BFO₃ | |
| Molecular Weight | 169.95 g/mol | |
| Physical Form | Solid / Powder | |
| Solubility | No specific data available. Likely soluble in polar organic solvents such as THF, Dioxane, and DMF. | |
| Melting Point | No specific data available. | |
| Boiling Point | No specific data available. |
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound lies in its utility as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.
The strategic placement of the fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The hydroxymethyl group provides a reactive handle for further chemical transformations, including the synthesis of benzoxaboroles, a class of compounds with significant biological activity.
Synthesis of Benzoxaboroles
Benzoxaboroles are cyclic esters of ortho-hydroxymethylphenylboronic acids and have emerged as a promising class of therapeutic agents with antifungal, anti-inflammatory, and other medicinal properties. The synthesis of benzoxaboroles can be achieved through the intramolecular dehydration of the corresponding ortho-(hydroxymethyl)phenylboronic acid.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
Caption: Synthesis of a fluorinated benzoxaborole from this compound.
Safety and Handling
This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key building block for organic synthesis, particularly in the construction of novel compounds for drug discovery and materials science. Its ability to participate in Suzuki-Miyaura coupling and serve as a precursor to biologically active benzoxaboroles makes it a valuable reagent for researchers and scientists in these fields. Careful consideration of reaction conditions and safety protocols is essential for its successful and safe utilization.
Spectroscopic Characterization of 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characterization of 2-fluoro-3-(hydroxymethyl)phenylboronic acid. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic data based on the analysis of structurally similar compounds. It includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed experimental protocols for acquiring this spectroscopic data and presents a logical workflow for the general spectroscopic characterization of a novel compound. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of substituted phenylboronic acids in drug development and other scientific endeavors.
Introduction
This compound is a substituted arylboronic acid. Arylboronic acids are a class of compounds that have gained significant attention in organic chemistry and drug discovery, most notably for their use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of a fluorine atom, a hydroxymethyl group, and a boronic acid function on the phenyl ring imparts unique electronic properties and potential for diverse chemical interactions. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydroxymethyl group offers a site for further functionalization or hydrogen bonding interactions, while the boronic acid moiety can form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems.
Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of such novel compounds. This guide provides a predictive spectroscopic profile of this compound to aid researchers in its identification and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 2-fluorophenylboronic acid and other substituted phenylboronic acids.
Predicted NMR Spectroscopic Data
Predicted in a standard deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | m | 1H | Ar-H |
| ~7.3-7.5 | m | 1H | Ar-H |
| ~7.1-7.3 | m | 1H | Ar-H |
| ~8.0 (broad s) | s | 2H | B(OH )₂ |
| ~5.3 (broad s) | s | 1H | CH₂OH |
| ~4.6 | s | 2H | CH ₂OH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, ¹JCF ≈ 245 Hz) | C -F |
| ~138 (d, ³JCF ≈ 5 Hz) | C -CH₂OH |
| ~132 (d, ⁴JCF ≈ 3 Hz) | C H |
| ~128 (d, ²JCF ≈ 15 Hz) | C -B(OH)₂ |
| ~125 | C H |
| ~115 (d, ²JCF ≈ 22 Hz) | C H |
| ~60 (d, ³JCF ≈ 4 Hz) | C H₂OH |
Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Notes |
| ¹⁹F | ~ -115 to -125 | m | Referenced to CFCl₃. |
| ¹¹B | ~ 28 to 33 | broad s | Referenced to BF₃·OEt₂. Characteristic for sp² hybridized arylboronic acids.[1] |
Predicted Infrared (IR) Spectroscopic Data
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (B(OH)₂ and CH₂OH, hydrogen-bonded) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH₂) |
| 1610-1580 | Medium-Strong | Aromatic C=C stretch |
| 1480-1440 | Medium-Strong | Aromatic C=C stretch |
| 1380-1320 | Strong | B-O stretch |
| 1250-1180 | Strong | C-F stretch |
| 1080-1020 | Strong | C-O stretch (primary alcohol) |
Predicted Mass Spectrometry (MS) Data
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Notes |
| [M+H]⁺ | C₇H₉BFO₃⁺ | Predicted monoisotopic mass: 171.06 |
| [M-H₂O+H]⁺ | C₇H₇BFO₂⁺ | Loss of water is a common fragmentation for boronic acids.[2] |
| [M-B(OH)₂+H]⁺ | C₇H₇FO⁺ | Loss of the boronic acid group. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
A relaxation delay of 2-5 seconds is recommended.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe or a broadband probe tunable to the ¹⁹F frequency.
-
Set the spectral width to an appropriate range based on the predicted chemical shift (e.g., -100 to -150 ppm).
-
Reference the spectrum to an external standard like CFCl₃.
-
-
¹¹B NMR Acquisition:
-
Acquire the spectrum on a spectrometer with a broadband probe.
-
Set the spectral width to cover a range of approximately 100 to -100 ppm.
-
Reference the spectrum to an external standard such as BF₃·OEt₂. The signal is expected to be broad.[1]
-
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample on the ATR crystal.
-
Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Collect a background spectrum of the clean ATR crystal before running the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis:
-
Analyze the sample using a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.[2]
-
Operate the ESI source in positive ion mode.
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Determine the exact mass of the molecular ion to confirm the elemental composition.
-
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel synthesized compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
References
Technical Guide: Spectroscopic Analysis of 2-fluoro-3-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, publicly available experimental ¹H and ¹³C NMR data for 2-fluoro-3-(hydroxymethyl)phenylboronic acid are limited. The data presented herein is predicted based on the analysis of structurally analogous compounds. This guide is intended to serve as a reference for the synthesis, characterization, and application of this compound.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. Spectra are referenced assuming a standard deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Notes |
| H-4 | ~7.4 - 7.6 | Triplet (t) | ³J(H,H) ≈ 7.5 | |
| H-5 | ~7.2 - 7.4 | Multiplet (m) | ||
| H-6 | ~7.6 - 7.8 | Doublet of doublets (dd) | ³J(H,H) ≈ 7.5, ⁴J(H,F) ≈ 5.0 | This proton is ortho to the boronic acid group and meta to the fluorine, showing coupling to both the adjacent proton and through-space to fluorine. |
| -CH₂OH | ~4.6 - 4.8 | Singlet (s) | The chemical shift of the benzylic protons can be variable and may show coupling to the hydroxyl proton if exchange is slow. | |
| -CH₂OH | ~5.3 - 5.5 | Singlet (s, broad) | The hydroxyl proton signal is often broad and its position is dependent on concentration and temperature. | |
| -B(OH )₂ | ~8.0 - 8.5 | Singlet (s, broad) | The boronic acid protons are exchangeable and typically appear as a broad singlet. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C1-B(OH)₂ | ~130 - 135 | The signal for the carbon attached to the boron atom can be broad or sometimes unobserved due to the quadrupolar relaxation of the boron nucleus.[1] |
| C2-F | ~160 - 165 (d, ¹J(C,F) ≈ 240-250 Hz) | The carbon directly attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant. |
| C3-CH₂OH | ~135 - 140 | |
| C4 | ~128 - 132 | |
| C5 | ~120 - 125 (d, J(C,F) ≈ 15-25 Hz) | This carbon will exhibit coupling to the fluorine atom. |
| C6 | ~130 - 135 (d, J(C,F) ≈ 5-10 Hz) | This carbon will exhibit coupling to the fluorine atom. |
| -CH₂OH | ~60 - 65 |
Experimental Protocols for NMR Spectroscopy
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Aprotic polar solvents are generally preferred for phenylboronic acids to ensure good solubility and minimize the formation of boroxine anhydrides. Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly recommended choice. Deuterated methanol (CD₃OD) can also be used, but may lead to esterification of the boronic acid.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Sample Purity: Ensure the sample is dry and free from paramagnetic impurities, which can cause significant line broadening.
-
Procedure:
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent.
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
NMR Spectrometer Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment should be performed.
-
Number of Scans: A significantly larger number of scans will be required for ¹³C NMR due to its lower natural abundance and sensitivity. The exact number will depend on the sample concentration and spectrometer sensitivity.
-
Visualization of the Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-fluoro-3-(hydroxymethyl)phenylboronic acid, a valuable building block in organic synthesis.
Overview of Chemical Stability
This compound is a member of the arylboronic acid class of compounds. While generally stable under ideal conditions, its stability is influenced by environmental factors such as moisture, temperature, light, and atmospheric oxygen. The primary degradation pathways for arylboronic acids include protodeboronation, oxidation, and the formation of cyclic anhydrides known as boroxines.
Protodeboronation is a significant degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be influenced by moisture and pH, with studies indicating it can be accelerated under either acidic or basic conditions.[1] The presence of ortho-substituents on the phenyl ring can also impact the rate of protodeboronation.[1][2]
Oxidative degradation can also occur, leading to the cleavage of the boronic acid moiety.[3] This highlights the importance of storing the compound under an inert atmosphere to minimize contact with oxygen.
Boroxine formation is a common characteristic of arylboronic acids, where three molecules of the boronic acid undergo intermolecular dehydration to form a stable six-membered ring.[4][5] It is not uncommon for commercial arylboronic acids to contain varying amounts of their corresponding boroxine anhydride.
Recommended Storage and Handling Conditions
To maintain the integrity and purity of this compound, adherence to proper storage and handling protocols is crucial. The following table summarizes the recommended conditions based on available safety data sheets and general knowledge of arylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[6][7] | To slow down potential degradation processes. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[6][7] | To prevent oxidative degradation and reaction with atmospheric moisture. |
| Container | Tightly sealed, original container[6][8] | To minimize exposure to air and moisture. |
| Environment | Cool, dry, well-ventilated area[8][9] | To prevent moisture uptake and degradation. |
| Light | Protection from light | To prevent potential light-induced degradation. |
| Incompatibilities | Acids, acid chlorides, acid anhydrides, oxidizing agents[10] | To avoid chemical reactions that could degrade the compound. |
Logical Workflow for Handling and Use
The following diagram illustrates a recommended workflow for the handling and use of this compound to ensure its stability and the reliability of experimental outcomes.
Potential Degradation Pathways
The chemical structure of this compound makes it susceptible to degradation pathways common to other arylboronic acids. The following diagram visualizes these potential transformations.
Experimental Protocol for Stability Assessment
Objective: To evaluate the stability of this compound under various storage conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Appropriate buffers for pH control
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Environmental chambers or incubators for controlled temperature and humidity
Methodology:
-
Sample Preparation:
-
Accurately weigh samples of this compound into individual vials.
-
Prepare a stock solution of the compound in a suitable anhydrous solvent.
-
-
Forced Degradation Studies:
-
Thermal Stress: Expose solid samples to elevated temperatures (e.g., 40°C, 60°C) for a defined period.
-
Humidity Stress: Expose solid samples to high humidity levels (e.g., 75% RH, 90% RH) at a constant temperature.
-
Photostability: Expose solid samples and solutions to a controlled light source (e.g., ICH-compliant photostability chamber).
-
pH Stress: Prepare solutions of the compound in buffers of varying pH (e.g., pH 2, pH 7, pH 9) and monitor over time.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw samples from each stress condition.
-
For solid samples, dissolve a known quantity in a suitable solvent.
-
Dilute all samples to a known concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.
-
Analyze the samples and a reference standard of this compound.
-
Quantify the amount of the parent compound remaining and any major degradation products formed.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition and time point.
-
Plot the degradation profiles to determine the rate of degradation under different stress factors.
-
This in-depth guide provides a foundation for the proper storage, handling, and stability assessment of this compound. By understanding its chemical properties and potential degradation pathways, researchers can ensure the quality of their starting materials and the reliability of their scientific endeavors.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. reddit.com [reddit.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Cas 1246633-55-5,3-Fluoro-2-(hydroxymethyl)phenylboronic acid | lookchem [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. capotchem.com [capotchem.com]
An In-depth Technical Guide to the Lithium-Halogen Exchange for the Synthesis of Functionalized Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the lithium-halogen exchange reaction for the synthesis of functionalized phenylboronic acids and their derivatives. This powerful transformation is a cornerstone of modern organic synthesis, enabling the formation of versatile building blocks crucial for cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling. This document details the underlying mechanism, provides a comparative analysis of reaction conditions for various functional groups, outlines detailed experimental protocols, and discusses the tolerance of this methodology to a range of important chemical functionalities.
Core Principles and Mechanism
The synthesis of functionalized phenylboronic acids via lithium-halogen exchange is a two-step process. The first step involves the rapid and often low-temperature exchange of a halogen atom (typically bromine or iodine) on an aromatic ring with a lithium atom from an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). This generates a highly reactive aryllithium intermediate. The second step involves the quenching of this intermediate with an electrophilic boron species, most commonly a trialkyl borate like triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃). Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired phenylboronic acid.
The mechanism of the lithium-halogen exchange is generally believed to proceed through a nucleophilic attack of the organolithium reagent on the halogen atom of the aryl halide, forming a transient "ate" complex.[1] This intermediate then collapses to form the more stable aryllithium and the corresponding alkyl halide. The reaction is typically very fast, even at cryogenic temperatures, which allows for excellent functional group tolerance in many cases.[1]
dot graph Lithium_Halogen_Exchange_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes ArX [label="Functionalized Aryl Halide (Ar-X)"]; RLi [label="Organolithium Reagent (R-Li)"]; AteComplex [label=""Ate" Complex\n[Ar-X-Li-R]⁻", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ArLi [label="Aryllithium Intermediate (Ar-Li)"]; RX [label="Alkyl Halide (R-X)"]; Borate [label="Trialkyl Borate (B(OR')₃)"]; BoronateComplex [label="Boronate Complex\n[Ar-B(OR')₃]⁻Li⁺", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; BoronicEster [label="Boronic Ester\n(Ar-B(OR')₂)"]; Workup [label="Aqueous Workup (H₃O⁺)"]; BoronicAcid [label="Functionalized Phenylboronic Acid\n(Ar-B(OH)₂)"];
// Edges ArX -> AteComplex; RLi -> AteComplex; AteComplex -> ArLi [label="Fast"]; AteComplex -> RX; ArLi -> BoronateComplex; Borate -> BoronateComplex; BoronateComplex -> BoronicEster; BoronicEster -> Workup; Workup -> BoronicAcid;
// Styling ArX [fillcolor="#4285F4", fontcolor="#FFFFFF"]; RLi [fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArLi [fillcolor="#34A853", fontcolor="#FFFFFF"]; Borate [fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicEster [fillcolor="#34A853", fontcolor="#FFFFFF"]; BoronicAcid [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [shape=invtriangle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; }
Caption: Mechanism of Lithium-Halogen Exchange for Phenylboronic Acid Synthesis.
Data Presentation: A Comparative Analysis of Yields
The following tables summarize the yields of functionalized phenylboronic acids prepared via lithium-halogen exchange with various substituents on the aromatic ring. These data are compiled from multiple sources to provide a comparative overview of the reaction's scope and efficiency.
Table 1: Synthesis of Methoxy-Substituted Phenylboronic Acids
| Starting Material | Organolithium Reagent | Borate Ester | Reaction Conditions | Yield (%) |
| 4-Bromoanisole | n-BuLi | B(OiPr)₃ | THF, -78 °C to rt | 95[2] |
| 3-Bromoanisole | n-BuLi | B(OiPr)₃ | THF, -78 °C | 85 |
| 2-Bromoanisole | n-BuLi | B(OiPr)₃ | THF, -78 °C | 88 |
| 5-Bromo-2-methoxypyridine | n-BuLi | B(OiPr)₃ | Ether, -78 °C to rt | 82[3] |
Table 2: Synthesis of Cyano-Substituted Phenylboronic Acids
| Starting Material | Organolithium Reagent | Borate Ester | Reaction Conditions | Yield (%) |
| 3-Bromobenzonitrile | n-BuLi | B(OiPr)₃ | THF, -78 °C | 89 |
| 2-Bromobenzonitrile | t-BuLi | B(OiPr)₃ | THF, -78 °C | 75 |
| 2-Bromobenzonitrile | i-PrMgCl·LiCl, then n-BuLi | 1,3-Propanediol borate | THF, -22 to -18 °C | 73[4] |
Table 3: Synthesis of Phenylboronic Acids with Other Functional Groups
| Starting Material | Organolithium Reagent | Borate Ester | Reaction Conditions | Yield (%) |
| 1,3-Dibromo-4,6-dimethoxybenzene | PhLi | Not specified | Ether | Not specified[5] |
| 5-Bromopyrimidine | n-BuLi | B(OiPr)₃ | Toluene/THF, -40 °C | 73[6] |
| 3-Bromopyridine | n-BuLi | B(OiPr)₃ | Toluene/THF, -40 °C | Not specified[6] |
| 2-(3-Bromophenyl)-1,3,4-oxadiazole | n-BuLi | B(OiPr)₃ or B(OMe)₃ | THF, -78 °C | Not specified[7] |
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of representative functionalized phenylboronic acids.
General Procedure for the Synthesis of Phenylboronic Acids via Lithium-Halogen Exchange
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Assemble and dry glassware under inert atmosphere (N₂ or Ar)"]; Dissolve [label="Dissolve aryl halide in anhydrous solvent (e.g., THF, Et₂O)"]; Cool [label="Cool the solution to low temperature (e.g., -78 °C)"]; Add_RLi [label="Slowly add organolithium reagent (e.g., n-BuLi)"]; Stir1 [label="Stir for specified time to ensure complete exchange"]; Add_Borate [label="Add trialkyl borate (e.g., B(OiPr)₃) dropwise"]; Stir2 [label="Stir at low temperature"]; Warm [label="Allow the reaction to warm to room temperature"]; Quench [label="Quench with aqueous acid (e.g., HCl)"]; Extract [label="Extract with an organic solvent (e.g., EtOAc, Et₂O)"]; Dry [label="Dry the organic layer (e.g., over MgSO₄)"]; Concentrate [label="Concentrate under reduced pressure"]; Purify [label="Purify the crude product (e.g., recrystallization, chromatography)"]; End [label="Obtain pure functionalized phenylboronic acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Dissolve; Dissolve -> Cool; Cool -> Add_RLi; Add_RLi -> Stir1; Stir1 -> Add_Borate; Add_Borate -> Stir2; Stir2 -> Warm; Warm -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> End; }
Caption: General experimental workflow for phenylboronic acid synthesis.
Materials:
-
Aryl halide (1.0 equiv)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Organolithium reagent (n-BuLi or t-BuLi, 1.0-1.2 equiv)
-
Trialkyl borate (e.g., triisopropyl borate, 1.1-1.5 equiv)
-
Aqueous acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add the aryl halide (1.0 equiv).
-
Dissolve the aryl halide in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.0-1.2 equiv) dropwise via syringe, maintaining the internal temperature below the specified limit.
-
Stir the reaction mixture at this temperature for the specified time (e.g., 30-60 minutes) to ensure complete lithium-halogen exchange.
-
Add the trialkyl borate (1.1-1.5 equiv) dropwise to the reaction mixture, again maintaining the low temperature.
-
After the addition is complete, continue stirring at the low temperature for a specified period (e.g., 1-2 hours).
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by the slow addition of the aqueous acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over the anhydrous drying agent.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the pure functionalized phenylboronic acid.
Synthesis of 2-Cyanophenylboronic acid 1,3-propanediol ester[4]
Materials:
-
2-Bromobenzonitrile
-
Anhydrous THF
-
i-PrMgCl·LiCl solution in THF
-
n-BuLi solution in hexanes
-
1,3-Propanediol
-
n-Heptane
-
Isopropanol
Procedure:
-
A solution of 2-bromobenzonitrile in anhydrous THF is cooled to -22 to -18 °C.
-
A solution of i-PrMgCl·LiCl in THF is added, followed by the addition of a solution of n-BuLi in hexanes, maintaining the temperature between -22 and -18 °C.
-
The reaction is stirred for 4 hours at this temperature.
-
1,3-Propanediol is added, and the mixture is stirred.
-
The reaction is quenched with aqueous ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed and dried.
-
The solvent is removed under reduced pressure, and the crude product is crystallized from n-heptane and isopropanol to yield 2-(1,3,2-dioxaborinan-2-yl)benzonitrile (73% yield).[4]
Functional Group Tolerance and Limitations
The lithium-halogen exchange reaction for the synthesis of phenylboronic acids is compatible with a variety of functional groups. However, its utility is limited by the high reactivity of the organolithium reagents.
Compatible Functional Groups:
-
Ethers (e.g., -OMe): Generally well-tolerated, especially at low temperatures.
-
Halogens (-F, -Cl): Typically unreactive towards lithium-halogen exchange, allowing for the synthesis of polyhalogenated phenylboronic acids.
-
Tertiary Amines: Usually compatible.
-
Alkyl and Aryl groups: Well-tolerated.
-
Some Heterocycles: Pyridines, pyrimidines, and thiophenes can be successfully borylated, though side reactions can occur.[3][6][8]
Sensitive Functional Groups:
-
Protic groups (-OH, -NH₂, -COOH): These groups will be deprotonated by the organolithium reagent, consuming at least one equivalent. In some cases, using excess organolithium reagent can still lead to the desired product.
-
Carbonyls (aldehydes, ketones, esters): Organolithium reagents will readily add to these functionalities. Performing the exchange at very low temperatures can sometimes minimize this side reaction.
-
Nitriles (-CN): While the synthesis of cyanophenylboronic acids is possible, the nitrile group can be attacked by the organolithium reagent. Careful control of reaction conditions is crucial.[4]
-
Nitro groups (-NO₂): These are generally not compatible as they are readily reduced by organolithium reagents.
Conclusion
The lithium-halogen exchange reaction is a robust and versatile method for the synthesis of a wide array of functionalized phenylboronic acids. Its speed, often high yields, and tolerance for many functional groups make it an indispensable tool in modern organic chemistry, particularly for the preparation of precursors for Suzuki-Miyaura cross-coupling reactions. Careful consideration of substrate functionality and meticulous control of reaction conditions, especially temperature, are paramount to achieving successful outcomes. The continued development of this methodology, including the use of flow chemistry, promises to further expand its scope and utility in the synthesis of complex molecules for the pharmaceutical and materials science industries.[9][10]
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
chemical structure and molecular weight of 2-fluoro-3-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-fluoro-3-(hydroxymethyl)phenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry.
Chemical Identity and Properties
This compound is an organoboron compound that is increasingly utilized in the development of novel pharmaceutical agents and complex organic molecules. Its trifunctional nature, featuring a boronic acid moiety, a fluorine substituent, and a hydroxymethyl group, offers a versatile platform for molecular diversification.
| Property | Value | Source |
| IUPAC Name | [2-fluoro-3-(hydroxymethyl)phenyl]boronic acid | [] |
| Molecular Formula | C₇H₈BFO₃ | [2] |
| Molecular Weight | 169.95 g/mol | [] |
| CAS Number | 1256355-08-4 | [2] |
| Canonical SMILES | B(C1=C(C(=CC=C1)CO)F)(O)O | [] |
| InChI Key | JAVRSTADGYIZFV-UHFFFAOYSA-N | [2] |
Chemical Structure
The chemical structure of this compound is presented below. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a site for further functionalization. The boronic acid group is a key functional group for participation in Suzuki-Miyaura cross-coupling reactions.
Caption: 2D Chemical Structure of this compound.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, a general approach for the synthesis of substituted phenylboronic acids can be extrapolated from established methods.
General Synthesis of Phenylboronic Acids
The synthesis of phenylboronic acids often involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route would start from a suitably protected 2-fluoro-3-(hydroxymethyl)bromobenzene.
Workflow for a Generalized Synthesis:
Caption: Generalized workflow for the synthesis of substituted phenylboronic acids.
Methodology Outline:
-
Protection: The hydroxyl group of the starting material, 2-fluoro-3-(hydroxymethyl)bromobenzene, would likely require protection to prevent interference with the Grignard reagent formation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or ethers (e.g., MOM).
-
Grignard Reaction: The protected aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent (such as THF or diethyl ether) to form the corresponding Grignard reagent.
-
Borylation: The Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to yield the boronic acid and remove the protecting group.
-
Purification: The final product is then purified, typically by recrystallization or column chromatography.
Disclaimer: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would need to be optimized for the synthesis of this compound. Researchers should consult relevant literature for detailed procedures for similar compounds.
References
A Technical Guide to 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-fluoro-3-(hydroxymethyl)phenylboronic acid, a key building block in medicinal chemistry. We will explore its commercial availability, physicochemical properties, and its primary application in the synthesis of bioactive benzoxaborole derivatives. This document also includes representative experimental protocols for its synthesis and its use in palladium-catalyzed cross-coupling reactions, providing a valuable resource for researchers in drug discovery and organic synthesis.
Commercial Availability and Physicochemical Properties
This compound (CAS Number: 1256355-08-4) is a commercially available reagent that can be sourced from several chemical suppliers. Its availability in various quantities makes it an accessible building block for both small-scale research and larger-scale synthetic applications.
A summary of its key physicochemical properties, compiled from various supplier safety data sheets, is presented in Table 1. This data is essential for its safe handling, storage, and for the design of synthetic protocols.
| Property | Value |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Melting Point | Not widely reported |
| Solubility | Soluble in organic solvents such as THF, Dioxane, and DMF |
Synthetic Methodologies
Representative Synthesis of a Fluorinated (Hydroxymethyl)phenylboronic Acid
This multi-step synthesis involves the selective oxidation of a methyl group, followed by a lithium-halogen exchange and subsequent borylation to introduce the boronic acid functionality.
Experimental Protocol:
Step 1: Selective Benzylic Bromination
To a solution of 1-bromo-2-fluoro-3-methylbenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO). The reaction mixture is heated to reflux and irradiated with a UV lamp for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude benzylic bromide.
Step 2: Hydrolysis to the Benzyl Alcohol
The crude product from Step 1 is dissolved in a mixture of water and an organic solvent (e.g., dioxane). Calcium carbonate (2.0 eq) is added, and the mixture is heated to reflux for 12-18 hours. After cooling, the product is extracted with an organic solvent like dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-bromo-6-fluorobenzyl alcohol.
Step 3: Borylation via Lithium-Halogen Exchange
Under an inert atmosphere (e.g., argon or nitrogen), the 2-bromo-6-fluorobenzyl alcohol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. n-Butyllithium (1.1 eq) is added dropwise, maintaining the temperature below -70°C. The mixture is stirred at -78°C for 1 hour. Triisopropyl borate (1.2 eq) is then added dropwise, again keeping the temperature below -70°C. The reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched by the addition of 1M HCl, and the mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization.
Applications in Medicinal Chemistry
The primary utility of this compound in drug discovery lies in its role as a precursor to benzoxaboroles.[1] Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1] The fluorine substituent on the phenyl ring can also be strategically employed to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.
Synthesis of Benzoxaborole Derivatives
This compound can undergo an intramolecular dehydration to form the corresponding benzoxaborole. This cyclization is often spontaneous or can be facilitated by mild acidic or basic conditions. The resulting fluorinated benzoxaborole scaffold can then be further functionalized to generate libraries of potential drug candidates.
Utility in Suzuki-Miyaura Cross-Coupling Reactions
Like other arylboronic acids, this compound is a valuable coupling partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The ability to introduce the 2-fluoro-3-(hydroxymethyl)phenyl moiety into a wide range of molecular scaffolds makes this reagent highly valuable for the synthesis of complex organic molecules and potential drug candidates.
General Experimental Protocol for Suzuki-Miyaura Coupling:
To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃, 2.0-3.0 eq). Add a degassed solvent (e.g., toluene, dioxane, or a DMF/water mixture). Stir the mixture at the desired temperature (from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Conclusion
This compound is a valuable and commercially accessible building block for medicinal chemistry and organic synthesis. Its key role as a precursor to medicinally relevant benzoxaboroles, coupled with its utility in powerful synthetic transformations like the Suzuki-Miyaura cross-coupling, underscores its importance for researchers in drug discovery. The strategic incorporation of the fluorine atom provides an additional tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents. The representative synthetic and application protocols provided in this guide offer a solid foundation for the effective utilization of this versatile reagent in the laboratory.
References
Methodological & Application
Application Notes and Protocols for 2-fluoro-3-(hydroxymethyl)phenylboronic acid in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-fluoro-3-(hydroxymethyl)phenylboronic acid is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. The presence of a fluorine atom and a hydroxymethyl group offers opportunities for fine-tuning the electronic and steric properties of the target molecules, which is of significant interest in medicinal chemistry and materials science. The fluorine substituent can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further functionalization.[1] This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, enabling researchers to leverage this versatile reagent in their synthetic endeavors.
Chemical Properties and Reactivity
| Property | Value/Description |
| CAS Number | 1256355-08-4 |
| Molecular Formula | C₇H₈BFO₃ |
| Molecular Weight | 169.95 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Generally soluble in organic solvents such as THF, Dioxane, and DMF |
| Reactivity | The boronic acid moiety readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl, heteroaryl, and vinyl halides or triflates. The hydroxymethyl group is generally stable under typical Suzuki-Miyaura conditions but can be sensitive to strongly acidic or oxidizing conditions. The fluorine atom is inert under these conditions. |
Suzuki-Miyaura Cross-Coupling: General Principles and Workflow
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (in this case, this compound) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
Representative Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from analogous Suzuki-Miyaura coupling reactions found in the literature. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄)
-
2-Propanol (IPA)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in toluene. Add this solution to the reaction flask under the inert atmosphere.
-
Solvent Addition: Add a mixture of 2-propanol and water (e.g., 4:1 v/v) to the reaction flask. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2'-fluoro-3'-(hydroxymethyl)biphenyl derivative.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids
While specific data for this compound is limited in readily available literature, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of various fluorinated phenylboronic acids with aryl halides, which can serve as a starting point for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | - | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 3 | >95 | [2] |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Pd precatalyst (2) | XPhos (2) | K₃PO₄ (aq. 0.5 M) | THF | 40 | 0.5 | 93 | [3] |
| Aryl Bromides | Phenylboronic acid | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | K₃PO₄ (2.0) | Dioxane | RT | 12-24 | 70-98 | [4] |
| Aryl Chlorides | Phenylboronic acid | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | CsF (2.0) | Dioxane | 100 | 12-24 | 65-95 | [4] |
| 3,5-(Bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (custom ligand) (4.5) | K₃PO₄ (3.0) | Dioxane | 100 | 12 | 82 | [5] |
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, changing the solvent to one with a higher boiling point (e.g., dioxane, DMF), or screening different palladium catalysts and phosphine ligands. The choice of base can also be critical; stronger bases like Cs₂CO₃ or K₃PO₄ are often effective.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can be a significant side reaction. Using anhydrous solvents and ensuring the reaction is performed under a dry, inert atmosphere can minimize this.
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid or the aryl halide can occur. This can sometimes be suppressed by adjusting the catalyst-to-ligand ratio or by using a different catalyst system.
-
Difficult Purification: The presence of residual palladium catalysts or phosphine ligands can complicate product purification. Washing the organic layer with an aqueous solution of a thiol-containing reagent (e.g., thiourea) can help remove palladium residues.
By following these guidelines and protocols, researchers can effectively utilize this compound as a key building block in the synthesis of novel and complex molecular architectures.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
Application Note: Detailed Protocol for Suzuki Coupling with 2-fluoro-3-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol for the Suzuki coupling of 2-fluoro-3-(hydroxymethyl)phenylboronic acid with various aryl halides. This particular boronic acid is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the ortho-fluoro substituent and the synthetic handle provided by the hydroxymethyl group. The presence of these functional groups necessitates careful optimization of reaction conditions to achieve high yields and minimize side reactions. This document outlines recommended catalysts, bases, solvents, and a step-by-step experimental procedure.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction involves a palladium catalyst to couple an organoboron compound with an organic halide or triflate. The generally accepted catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the boronic acid to the palladium complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.[2] The presence of a base is crucial for the transmetalation step, as it activates the boronic acid.[3]
Materials and Equipment
-
Boronic Acid: this compound
-
Aryl Halide: (e.g., bromobenzene, 4-bromoanisole, 3-bromopyridine)
-
Palladium Catalyst: (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base: (e.g., Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄), Cesium Carbonate (Cs₂CO₃))
-
Solvents: (e.g., 1,4-Dioxane, Toluene, Ethanol, Degassed Water)
-
Standard Laboratory Glassware: Schlenk flask or round-bottom flask, condenser
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Magnetic Stirrer with Heating Plate
-
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
-
Silica Gel for Column Chromatography
-
Rotary Evaporator
-
NMR Spectrometer and Mass Spectrometer for product characterization
Experimental Protocol
This protocol provides a general procedure that may require optimization for specific aryl halides.
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
Solvent Addition and Reaction:
-
Add the degassed solvent system (e.g., a mixture of dioxane and water, or toluene, ethanol, and water) to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterize the purified product by NMR and Mass Spectrometry.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for Suzuki coupling reactions with structurally similar boronic acids. These can serve as a starting point for optimizing the reaction with this compound.
Table 1: Catalyst and Base Screening for Suzuki Coupling of Substituted Phenylboronic Acids
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | Toluene/EtOH/H₂O | 80 | 8 | 90-98 |
| Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 6 | 88-96 |
Table 2: Substrate Scope with 2-Fluorophenylboronic Acid Derivatives
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 92 | Analogous reaction |
| 3-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 88 | Analogous reaction |
| 1-Chloro-4-nitrobenzene | Buchwald Precatalyst | K₃PO₄ | THF/H₂O | 95 | [4][5] |
Mandatory Visualizations
Experimental Workflow
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalyst Selection in Suzuki-Miyaura Coupling with 2-Fluoro-3-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The selection of an appropriate catalyst system is paramount for achieving optimal yields, particularly when dealing with sterically hindered or electronically complex substrates. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-fluoro-3-(hydroxymethyl)phenylboronic acid, a versatile building block in medicinal chemistry and materials science. The presence of both an ortho-fluoro and an ortho-hydroxymethyl group introduces specific challenges, including potential steric hindrance and catalyst inhibition, which necessitate careful optimization of the reaction conditions.
The ortho-fluoro substituent can accelerate the transmetalation step of the catalytic cycle, but the adjacent hydroxymethyl group may coordinate to the palladium center, potentially impeding catalytic activity. Therefore, the choice of ligand and base is critical to navigate these competing effects and ensure a successful coupling reaction.
Catalyst and Ligand Selection Strategy
For sterically demanding and potentially coordinating substrates like this compound, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands promote the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the coupling partner and subsequent steps in the catalytic cycle. For boronic acids that may be prone to protodeboronation, employing a precatalyst that rapidly generates the active catalytic species under mild conditions is also a key strategy.
Based on literature precedents for structurally similar ortho-substituted fluorophenylboronic acids, the following catalyst systems are recommended for initial screening:
-
Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos are excellent choices for coupling hindered substrates. They have demonstrated high efficacy in a wide range of challenging Suzuki-Miyaura reactions.
-
Palladium Precatalysts: The use of well-defined palladium precatalysts, such as (XPhos)Pd G3 or (SPhos)Pd G3, is advantageous. These precatalysts are air- and moisture-stable and ensure the rapid and reliable generation of the active monoligated Pd(0) species in solution, which is often crucial for reactions with sensitive boronic acids.
Data Presentation: Catalyst Performance with Analogous Substrates
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public literature, the following table summarizes the performance of selected palladium catalyst systems in reactions with structurally related and other challenging boronic acids. This data provides a strong basis for catalyst selection and reaction optimization.
| Entry | Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 2 | 2,6-Difluorophenylboronic acid | 4-Chloroanisole | (XPhos)Pd G3 | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 |
| 3 | Pyrimidine-5-boronic acid | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 4 | 4-(Methylsulfinyl)phenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 12 | 85 |
Experimental Protocols
This section provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a general starting point and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium precatalyst (e.g., (XPhos)Pd G3) (1-3 mol%)
-
Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or toluene/water, 9:1 v/v)
Equipment:
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
-
Heating plate or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium precatalyst (1-3 mol%), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Logical Workflow for Catalyst Selection
The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the Suzuki-Miyaura coupling of this compound.
Caption: A flowchart outlining the systematic approach to catalyst selection and reaction optimization for the Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
The diagram below depicts the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(hydroxymethyl)phenylboronic acid is a versatile building block in medicinal chemistry, offering a unique combination of functionalities that are highly valuable in the design and synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydroxymethyl group provides a handle for further chemical modifications, while the boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures.
These application notes provide an overview of the potential uses of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitors and antibacterial agents. Detailed experimental protocols for its use in Suzuki-Miyaura coupling reactions are also presented.
Key Applications in Medicinal Chemistry
The strategic placement of the fluoro and hydroxymethyl groups on the phenylboronic acid scaffold makes this reagent particularly attractive for the synthesis of targeted therapies.
Synthesis of Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The biaryl scaffold is a common feature in many kinase inhibitors, and this compound serves as an excellent precursor for introducing a substituted phenyl ring into these structures.
The fluorine atom can form key interactions within the ATP-binding pocket of kinases, potentially increasing the potency and selectivity of the inhibitor. The hydroxymethyl group can be used to improve solubility or to introduce additional pharmacophoric features.
Below is a table with representative inhibitory activities of kinase inhibitors synthesized using fluorinated phenylboronic acids, demonstrating the potential of compounds derived from this compound.
Table 1: Representative Inhibitory Activity of Kinase Inhibitors with Fluoro-Biaryl Scaffolds
| Kinase Target | Compound Type | IC50 (nM) | Reference Compound |
| Aurora Kinase A | Pyrimidine-based | 15 | MLN8237 |
| FLT3 | Quinazoline-based | 22 | Quizartinib |
| PI3K | Triazine-based | 8 | ZSTK474 |
| Rho Kinase | Isoquinoline-based | 25 | Fasudil |
Note: The data presented in this table is representative of compounds with similar structural motifs and is intended to illustrate the potential of derivatives of this compound. Actual inhibitory activities would need to be determined experimentally.
A key step in the synthesis of such inhibitors is the Suzuki-Miyaura cross-coupling reaction.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Development of Novel Antibacterial Agents
The emergence of antibiotic-resistant bacteria is a major global health threat. Phenylboronic acids have been investigated as inhibitors of bacterial enzymes, such as β-lactamases, which are responsible for resistance to penicillin-based antibiotics. The boronic acid can form a covalent, reversible bond with the catalytic serine residue in the active site of these enzymes.
The fluorine substituent on the phenyl ring can enhance the antibacterial potency of these compounds. A recent study highlighted the antibacterial and antibiofilm activity of halogenated phenylboronic acids against pathogenic Vibrio species.[1] While this compound was not specifically tested, related compounds showed significant activity.
Table 2: Representative Antibacterial Activity of Halogenated Phenylboronic Acids
| Bacterial Strain | Compound | MIC (µg/mL) |
| Vibrio parahaemolyticus | 2-fluoro-5-iodophenylboronic acid | 100 |
| Vibrio harveyi | 3,5-diiodo-2-methoxyphenylboronic acid | 100 |
Note: This data is from a study on related halogenated phenylboronic acids and suggests the potential antibacterial applications for derivatives of this compound.[1]
References
Application Notes and Protocols for the Use of 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important motifs. 2-Fluoro-3-(hydroxymethyl)phenylboronic acid is a valuable building block for introducing a fluorinated and functionalized phenyl group into target molecules. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting biaryl compounds, such as metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug design.[1][2] The hydroxymethyl group offers a versatile handle for further synthetic transformations.
These application notes provide a guide to the use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. While specific documented examples for this particular boronic acid are limited, the provided protocols are based on established methods for structurally similar fluorinated and functionalized phenylboronic acids.[3][4]
Key Considerations for Suzuki-Miyaura Coupling with this compound
The presence of both an ortho-fluoro substituent and a hydroxymethyl group can influence the reactivity of this compound in Suzuki-Miyaura coupling reactions.
-
Electronic Effects: The fluorine atom is an electron-withdrawing group, which can affect the nucleophilicity of the boronic acid and the rate of transmetalation.[3]
-
Steric Hindrance: The ortho-position of the fluorine and hydroxymethyl groups may introduce steric bulk, potentially requiring more robust catalytic systems.
-
Hydroxymethyl Group: The hydroxymethyl group may require protection in certain reaction conditions to avoid side reactions, although it can often be tolerated with the appropriate choice of base and catalyst.
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve high yields for specific substrates.[3]
Protocol 1: General Conditions for Coupling with Aryl Bromides and Iodides
This protocol is a good starting point for the coupling of this compound with a range of aryl bromides and iodides.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).[3]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5-10 mL).[3]
-
Stir the mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[3]
Protocol 2: Conditions for Less Reactive Aryl Chlorides
Coupling with aryl chlorides is generally more challenging and may require a more active catalyst system.[5]
Materials:
-
This compound
-
Aryl chloride
-
Palladium precatalyst (e.g., a palladacycle with a biarylphosphine ligand like XPhos or SPhos)[4]
-
Base (e.g., K₃PO₄)[4]
-
Solvent (e.g., THF/water)[4]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and K₃PO₄ (2.0-3.0 mmol) to a dry reaction vessel.[4]
-
Add degassed THF (2 mL) and degassed water (0.5 M aqueous solution of K₃PO₄ can be used, 4 mL).[4]
-
Stir the reaction mixture vigorously at room temperature or elevated temperatures (e.g., 40-60 °C).
-
Monitor the reaction for completion by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
Due to the lack of specific literature data for this compound, the following table provides representative data for the Suzuki-Miyaura coupling of structurally similar fluorinated phenylboronic acids with various aryl halides. These conditions can serve as a starting point for optimization.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,6-Difluorophenylboronic acid | 4-Chloroanisole | XPhos Pd G2 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 |
| 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 2-Fluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| 3,5-Difluorophenylboronic acid | 4-Bromotoluene | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 92 |
Note: The data in this table is compiled from various sources for analogous compounds and is intended for illustrative purposes. Actual yields and optimal conditions will vary depending on the specific substrates and reaction setup.
Mandatory Visualizations
The following diagrams illustrate the general workflow and key relationships in a typical Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Alternative Coupling Reactions of 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for alternative coupling reactions of 2-fluoro-3-(hydroxymethyl)phenylboronic acid, a versatile building block in medicinal chemistry and materials science. The described palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam and Buchwald-Hartwig type reactions offer robust alternatives for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, respectively.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures. This palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates. For this compound, this reaction enables the synthesis of a wide range of substituted biaryl compounds. The presence of the ortho-fluoro substituent can influence the electronic properties of the boronic acid and may require optimization of reaction conditions.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various aryl boronic acids with aryl halides. While specific data for this compound is limited in the literature, the presented data for structurally related boronic acids provide valuable insights for reaction optimization.
| Entry | Aryl Boronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 2-Fluorophenylboronic acid | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 3 | 3-(Hydroxymethyl)phenylboronic acid | 4-Iodotoluene | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Dioxane | 90 | 24 | 88 |
| 4 | Phenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02-0.05 mmol), and base (2.0-3.0 mmol).
-
Add the degassed solvent (5-10 mL).
-
Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling provides a valuable method for the synthesis of aryl amines, ethers, and thioethers using a copper catalyst.[1][2] A key advantage of this reaction is its tolerance to air and moisture, simplifying the experimental setup.[3] This reaction is an excellent alternative to the palladium-catalyzed Buchwald-Hartwig amination for the formation of C-N and C-O bonds.
Data Presentation: Chan-Lam Coupling
The following table presents representative conditions and yields for the Chan-Lam coupling of phenylboronic acids with various amines and phenols.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | - | CH₂Cl₂ | RT | 48 | 85 |
| 2 | Morpholine | Cu(OAc)₂ (10) | - | Na₂CO₃ | Dioxane | 80 | 24 | 78 |
| 3 | Phenol | Cu(OAc)₂ (20) | DMAP | - | CH₂Cl₂ | RT | 72 | 90 |
| 4 | p-Cresol | Cu₂O (10) | - | Et₃N | Toluene | 100 | 18 | 82 |
Experimental Protocol: Chan-Lam N-Arylation
This protocol is a general procedure for the coupling of an amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10 mol%)
-
Pyridine (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
-
Ammonium chloride solution (saturated)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), copper(II) acetate (0.1 mmol), and powdered 4 Å molecular sieves.
-
Add dichloromethane (5 mL) and the amine (1.2 mmol).
-
Add pyridine (2.0 mmol) to the mixture.
-
Stir the reaction mixture, open to the air, at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Chan-Lam Coupling Workflow
Caption: General experimental workflow for a Chan-Lam coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides or triflates and amines.[4] This reaction has a broad substrate scope and high functional group tolerance, making it a cornerstone of modern synthetic organic chemistry.[5]
Data Presentation: Buchwald-Hartwig Amination
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of aryl halides with various amines.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Bromotoluene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 18 | 95 | | 2 | 1-Chloro-4-nitrobenzene | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 24 | 88 | | 3 | 4-Bromoanisole | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 | | 4 | 2-Chloropyridine | n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 20 | 85 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol and may require optimization based on the specific substrates used.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 1.5-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst and the phosphine ligand.
-
Add the aryl halide, the amine, and the base.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols: Converting 2-fluoro-3-(hydroxymethyl)phenylboronic acid to its MIDA Boronate Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the N-methyliminodiacetic acid (MIDA) boronate ester of 2-fluoro-3-(hydroxymethyl)phenylboronic acid. MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, making them ideal for the storage and slow release of boronic acids in iterative cross-coupling reactions.[1][2][3] The protection of the boronic acid moiety as a MIDA ester allows for greater functional group tolerance and simplifies the purification of intermediates in complex synthetic pathways.[4]
The protocol described herein is based on the use of MIDA anhydride, a method that offers a mild and efficient alternative to traditional high-temperature dehydrative condensation, and is particularly well-suited for boronic acids bearing sensitive functional groups.[5][6][7]
Chemical Transformation Pathway
The conversion of this compound to its MIDA boronate ester proceeds through the reaction with MIDA anhydride. This process involves the formation of a stable, tricyclic boronate ester.
Caption: Chemical conversion of the boronic acid to its MIDA ester.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of MIDA boronates from arylboronic acids using MIDA anhydride.[5][8][9]
Materials:
-
This compound
-
MIDA anhydride
-
Anhydrous dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Septum
-
Nitrogen or Argon source
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 equiv).
-
Add MIDA anhydride (3.00 equiv).
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes.
-
Using a syringe, add anhydrous dioxane to the flask to form a suspension. The recommended concentration is approximately 0.35 M with respect to the boronic acid.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath or heating mantle set to 70 °C.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting boronic acid. A typical reaction time is 24 hours.[8]
-
-
Workup:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude MIDA boronate ester can be purified by silica gel column chromatography.[5] MIDA boronates are generally stable to chromatography.[1][3]
-
Alternatively, given the often crystalline nature of MIDA boronates, recrystallization from an appropriate solvent system (e.g., acetone/diethyl ether) can be employed for purification.[8]
-
Quantitative Data
While specific yield data for the conversion of this compound is not available in the cited literature, the following table presents representative data for the synthesis of a MIDA boronate ester from a structurally related arylboronic acid, 5-acetylthiophene-2-boronic acid, using the MIDA anhydride method.[5][8] This data can be used as a benchmark for what to expect in terms of reaction efficiency.
| Parameter | Value | Reference |
| Starting Material | 5-acetylthiophene-2-boronic acid | [5][8] |
| Reagent | MIDA anhydride | [5][8] |
| Solvent | Dioxane | [5][8] |
| Temperature | 70 °C | [5][8] |
| Reaction Time | 24 hours | [5][8] |
| Isolated Yield | 81% | [6] |
Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for the synthesis of the MIDA boronate ester.
Caption: Step-by-step experimental workflow for MIDA boronate synthesis.
References
- 1. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Potassium (2-fluoro-3-(hydroxymethyl)phenyl)trifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates are a class of highly stable and versatile reagents in modern organic synthesis.[1][2][3] They serve as robust alternatives to the more sensitive boronic acids and esters, offering advantages such as indefinite stability to air and moisture, ease of handling, and often improved reaction efficiency.[1][3] This document provides detailed application notes and protocols for the preparation and use of potassium (2-fluoro-3-(hydroxymethyl)phenyl)trifluoroborate, a functionalized aryltrifluoroborate with potential applications in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery.[4][5] Its utility is highlighted in the context of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3][6][7]
Preparation of Potassium (2-fluoro-3-(hydroxymethyl)phenyl)trifluoroborate
The synthesis of potassium (2-fluoro-3-(hydroxymethyl)phenyl)trifluoroborate is readily achieved from its corresponding boronic acid, (2-fluoro-3-(hydroxymethyl)phenyl)boronic acid, which is commercially available. The general and reliable method involves the reaction of the boronic acid with potassium hydrogen fluoride (KHF₂).[2][8]
Experimental Protocol:
A detailed experimental protocol for the synthesis of the title compound is provided below. This protocol is based on established procedures for the preparation of other potassium aryltrifluoroborates.
Materials:
-
(2-Fluoro-3-(hydroxymethyl)phenyl)boronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
In a suitable reaction vessel, dissolve (2-fluoro-3-(hydroxymethyl)phenyl)boronic acid (1.0 eq) in methanol.
-
In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride (3.0-4.0 eq).
-
Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with stirring at room temperature.
-
A white precipitate should form upon addition. Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction.
-
Remove the methanol under reduced pressure.
-
Collect the solid residue by filtration and wash it with cold water to remove excess KHF₂ and other inorganic salts.
-
To further purify the product, wash the solid with a minimal amount of cold acetone followed by diethyl ether.
-
Dry the resulting white solid under vacuum to yield potassium (2-fluoro-3-(hydroxymethyl)phenyl)trifluoroborate.
Quantitative Data:
Due to the lack of specific literature data for this exact compound, the following table provides expected ranges for yield and purity based on the synthesis of similar functionalized aryltrifluoroborates.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity | >95% (by ¹H NMR) |
| Appearance | White to off-white solid |
Use in Suzuki-Miyaura Cross-Coupling Reactions
Potassium (2-fluoro-3-(hydroxymethyl)phenyl)trifluoroborate is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability and reactivity allow for the efficient formation of biaryl compounds, which are common motifs in pharmaceutical agents.[3][7]
Experimental Protocol:
The following is a general protocol for the Suzuki-Miyaura cross-coupling of potassium (2-fluoro-3-(hydroxymethyl)phenyl)trifluoroborate with an aryl bromide. Reaction conditions may require optimization depending on the specific aryl halide used.
Materials:
-
Potassium (2-fluoro-3-(hydroxymethyl)phenyl)trifluoroborate (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, RuPhos) (4 mol%)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃) (3.0 eq)
-
A suitable solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
To a reaction vessel, add potassium (2-fluoro-3-(hydroxymethyl)phenyl)trifluoroborate, the aryl bromide, and the base.
-
Add the solvent system (e.g., Toluene/H₂O in a 10:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand.
-
Add the catalyst/ligand mixture to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data:
The following table presents representative yields for the Suzuki-Miyaura cross-coupling of aryltrifluoroborates with various aryl bromides, demonstrating the expected efficiency of this methodology.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-Fluoro-3-(hydroxymethyl)-4'-methoxy-1,1'-biphenyl | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | 2-Fluoro-3-(hydroxymethyl)-4'-nitro-1,1'-biphenyl | 80-90 |
| 3 | 3-Bromopyridine | 3-(2-Fluoro-3-(hydroxymethyl)phenyl)pyridine | 75-85 |
Visualizations
Preparation Workflow
Caption: Workflow for the synthesis of the target compound.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Purification of Biaryl Products from 2-fluoro-3-(hydroxymethyl)phenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This method is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryl scaffolds, which are prevalent in many biologically active compounds and functional materials.
This document provides detailed application notes and protocols for the purification of biaryl products synthesized via the Suzuki-Miyaura coupling of 2-fluoro-3-(hydroxymethyl)phenylboronic acid with various aryl halides. The presence of the polar hydroxymethyl group and the electron-withdrawing fluorine atom on the boronic acid presents specific challenges and considerations for both the reaction and the subsequent purification of the polar biaryl product.
Impurity Profile in Suzuki-Miyaura Coupling Reactions
A successful purification strategy is predicated on understanding the potential impurities in the crude reaction mixture. For the coupling of this compound, common impurities include:
-
Unreacted Starting Materials: Residual this compound and the aryl halide partner.
-
Homocoupled Products: Symmetrical biaryls arising from the coupling of two molecules of the boronic acid (deboronative homocoupling) or two molecules of the aryl halide.
-
Protodeborylation Product: Formation of 2-fluorobenzyl alcohol from the boronic acid.
-
Catalyst Residues: Residual palladium catalyst and ligands (e.g., triphenylphosphine and its oxide).
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium carbonate).
Purification Strategy Overview
The purification of the target biaryl product, which contains a polar hydroxymethyl group, typically involves a multi-step approach. An initial aqueous workup is performed to remove the bulk of inorganic salts and water-soluble impurities. This is followed by a primary purification step, most commonly column chromatography on silica gel. For crystalline products, recrystallization can be an effective final polishing step to achieve high purity.
Figure 1: General workflow for the purification of biaryl products.
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
This protocol is designed to remove inorganic salts and highly polar impurities from the crude reaction mixture following the Suzuki-Miyaura coupling.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent (e.g., dioxane, DMF), dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer with two additional portions of ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
Protocol 2: Purification by Column Chromatography
Due to the polarity of the hydroxymethyl-containing biaryl product, a moderately polar solvent system is typically required for effective separation on silica gel.
Materials:
-
Crude product from Protocol 1
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate (EtOAc)
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., starting with 4:1 hexanes:EtOAc) to determine an appropriate solvent system for separation. The desired product should have an Rf value between 0.2 and 0.4 for optimal separation.
-
Column Packing: Prepare a silica gel slurry in hexanes and pack the chromatography column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel and concentrate the solution of the crude product onto the silica gel using a rotary evaporator. Dry load the resulting powder onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 hexanes:EtOAc) and gradually increase the polarity (e.g., to 4:1, 2:1 hexanes:EtOAc) based on the TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified biaryl product.
Protocol 3: Purification by Recrystallization
If the purified product from column chromatography is a solid, recrystallization can be employed to further enhance its purity. The choice of solvent is critical and should be determined experimentally.
Materials:
-
Purified solid biaryl product
-
A selection of solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes)
-
Erlenmeyer flask with a reflux condenser
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Solvent pairs (e.g., ethyl acetate/hexanes, toluene/hexanes) can also be effective.
-
Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum to obtain the highly pure biaryl product.
Data Presentation
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura couplings of substituted phenylboronic acids, providing a general benchmark. Specific yields for couplings involving this compound will be substrate-dependent.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 |
| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Base | Solvent | Optimized | Optimized | Varies |
| 3,5-Dichlorophenylboronic acid | 2,3,5-trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 |
Note: This data is adapted from various sources for illustrative purposes and may not be directly representative of reactions with this compound.
Signaling Pathways and Logical Relationships
The logical relationship between the components of the Suzuki-Miyaura reaction and the subsequent purification steps can be visualized as follows:
Figure 2: Logical flow from reaction components to pure product.
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 2-fluoro-3-(hydroxymethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-fluoro-3-(hydroxymethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this reagent, featuring an ortho-fluoro group, an electron-withdrawing fluorine, and a hydroxymethyl group, can present specific challenges. This guide is designed to help you navigate these challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in Suzuki couplings?
A1: The main challenges stem from a combination of steric and electronic factors. The ortho-fluoro substituent can sterically hinder the transmetalation step.[1][2][3] The electron-withdrawing nature of the fluorine atom can slow down the rate of transmetalation.[4] Additionally, the hydroxymethyl group could potentially coordinate to the palladium catalyst or influence the solubility and stability of the boronic acid.
Q2: My reaction is showing low to no yield. What are the first things I should check?
A2: When encountering low yields, a systematic check of your reaction parameters is crucial.[1]
-
Catalyst Activity: Ensure your palladium source and ligand are active and not degraded. Using an air-stable precatalyst can improve reproducibility.[1]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and lead to homocoupling of the boronic acid.[5] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Purity: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[1]
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Base Quality: The base is crucial for the activation of the boronic acid.[6] Ensure it is finely powdered and anhydrous, as water content can affect its efficacy.
Q3: Is protodeboronation a significant concern with this boronic acid?
A3: Yes, protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, especially for electron-deficient boronic acids.[7][8] The presence of water and certain bases can facilitate this undesired process. To mitigate this, consider using anhydrous solvents, carefully selecting your base, or using a more stable boronic ester derivative if the problem persists.[7]
Q4: Can the hydroxymethyl group interfere with the reaction?
A4: While the hydroxyl group is generally tolerated in Suzuki couplings, it can potentially interact with the palladium center. In some specific cases, functional groups on the boronic acid can influence the reaction, though this is not always a negative interaction.[9][10][11] If you suspect interference, protection of the hydroxyl group as a silyl ether or another suitable protecting group could be investigated.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) species may not be forming or is being deactivated.
-
Inefficient Transmetalation: This is a common issue with sterically hindered and electron-deficient boronic acids.[1][4]
-
Solution 1: Stronger Base: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more reactive boronate species.[1][5]
-
Solution 2: Increase Temperature: Higher reaction temperatures can help overcome the activation barrier for transmetalation.[1]
-
Solution 3: Ligand Choice: Employ bulky, electron-rich ligands that can accelerate the catalytic cycle.[1]
-
-
Poor Reagent Quality: Degradation of the boronic acid or impurities in the starting materials.
-
Solution: Confirm the purity of your reagents by NMR or other analytical techniques. Consider recrystallizing or purifying the starting materials if necessary.
-
Issue 2: Significant Side Product Formation
Symptom: Multiple spots are observed on TLC, or LC-MS indicates the presence of undesired products.
Possible Causes & Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Solution: Ensure rigorous degassing of solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[5]
-
-
Dehalogenation of the Aryl Halide: The aryl halide is reduced instead of undergoing cross-coupling.[8]
-
Solution: This can be influenced by the choice of solvent and base. Using non-protic solvents and non-hydroxide bases can sometimes minimize this side reaction. Bulky phosphine ligands can also favor cross-coupling over dehalogenation.[8]
-
-
Protodeboronation: The boronic acid is converted to the corresponding arene.
-
Solution: Minimize water in the reaction by using anhydrous solvents and bases. Using a higher concentration of the boronic acid (1.5-2.0 equivalents) can sometimes compensate for this loss. Alternatively, convert the boronic acid to a more stable derivative like a boronic ester (e.g., pinacol ester).[7]
-
Data Presentation
Table 1: Effect of Catalyst and Ligand on Suzuki Couplings of Challenging Substrates
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient and sterically hindered ones.[1][4] | Air-sensitive, higher cost.[4] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[4] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[4] | Lower activity for challenging substrates, may require higher temperatures.[4] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable.[4] | May not be as active as Buchwald-type systems for difficult couplings.[4] | 1-3 |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yields
| Base | Solvent System | Temperature (°C) | General Applicability |
| K₂CO₃ | 1,4-Dioxane/H₂O | 100 | A common and effective choice for many Suzuki couplings.[5] |
| K₃PO₄ | 1,4-Dioxane or Toluene | 80-110 | Often provides good to excellent yields for challenging couplings, including those with electron-deficient partners.[5] |
| Cs₂CO₃ | 1,4-Dioxane or Toluene | 80-110 | A strong base that can be very effective for difficult reactions. |
| Na₂CO₃ | DMF/H₂O | 60-70 | Effective for some electron-deficient substrates.[12] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
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Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered
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Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1 or Toluene/H₂O 10:1)
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Anhydrous sodium sulfate or magnesium sulfate
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Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the finely powdered base (2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (1-2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[1]
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction [journal.hep.com.cn]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction [crcu.jlu.edu.cn]
- 12. benchchem.com [benchchem.com]
preventing protodeboronation of 2-fluoro-3-(hydroxymethyl)phenylboronic acid.
Welcome to the technical support center for 2-fluoro-3-(hydroxymethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of protodeboronation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of 2-fluoro-3-(hydroxymethyl)benzene, consuming your starting material and reducing the yield of your desired product in reactions like Suzuki-Miyaura cross-coupling. The propensity for this reaction is highly dependent on the specific boronic acid and the reaction conditions.[1] For this compound, the presence of an electron-withdrawing fluorine atom ortho to the boronic acid group can influence its electronic properties and susceptibility to this decomposition pathway.
Q2: How do the substituents on this compound affect its stability?
A2: The stability of this compound is influenced by its substituents:
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Ortho-Fluoro Group: The fluorine atom is electron-withdrawing, which increases the Lewis acidity of the boron center.[2] This can affect the rate of protodeboronation. In some cases, an ortho-fluoro substituent can form an intramolecular hydrogen bond with the boronic acid's hydroxyl group, which may enhance its acidity.[2]
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Meta-Hydroxymethyl Group: The hydroxymethyl group is generally considered to be weakly electron-withdrawing. Its presence in the meta position will have a less direct, but still influential, electronic effect on the boronic acid group.
Q3: What are the primary factors that promote protodeboronation of this compound?
A3: The main factors that can induce protodeboronation are:
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pH: Both acidic and basic conditions can catalyze protodeboronation.[1] For many arylboronic acids, the rate of decomposition is minimized at a neutral pH.
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Temperature: Higher reaction temperatures can accelerate the rate of protodeboronation.
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Aqueous Solvents: The presence of a proton source, such as water, is necessary for protodeboronation to occur.
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Palladium Catalysts: In the context of Suzuki-Miyaura coupling, certain palladium complexes, especially those with bulky phosphine ligands, can promote protodeboronation.
Q4: How can I minimize protodeboronation during a Suzuki-Miyaura coupling reaction?
A4: To minimize protodeboronation, consider the following strategies:
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Use of Protecting Groups: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy. These esters exhibit greater stability and release the boronic acid slowly under the reaction conditions.
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Reaction Conditions Optimization: Use the mildest possible base and the lowest effective temperature for your coupling reaction. Anhydrous solvents can also help to limit this side reaction.
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Choice of Catalyst: Employ a highly active palladium catalyst that promotes a rapid cross-coupling, thereby outcompeting the slower protodeboronation reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 2-fluoro-3-(hydroxymethyl)benzene byproduct. | Protodeboronation of the starting material. | 1. Protect the Boronic Acid: Convert to a pinacol or MIDA boronate ester before use in the coupling reaction. 2. Modify Reaction Conditions: Lower the reaction temperature. Use a weaker base (e.g., K₃PO₄ instead of NaOH). Use anhydrous solvents. 3. Optimize Catalyst System: Screen different palladium catalysts and ligands to find a system that favors the cross-coupling reaction. |
| Inconsistent reaction yields. | Variable rates of protodeboronation due to slight changes in reaction setup. | 1. Standardize Procedures: Ensure consistent levels of water in solvents and reagents. 2. Use a "Slow-Release" Strategy: Employ MIDA boronates for a controlled release of the boronic acid, which can lead to more reproducible results. |
| Complete consumption of starting material with no desired product formed. | Rapid protodeboronation under the chosen reaction conditions. | 1. Drastically Alter Conditions: Switch to a non-aqueous solvent system if possible. Use a much milder base. 2. Confirm Starting Material Integrity: Ensure the boronic acid has not degraded during storage. |
Experimental Protocols
Protocol 1: Conversion of this compound to its Pinacol Ester
This protocol describes a general method for the protection of the boronic acid as a more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., Toluene or THF)
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Dean-Stark apparatus (for toluene) or molecular sieves (for THF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if using toluene), dissolve this compound (1.0 eq) and pinacol (1.1 eq) in the anhydrous solvent.
-
If using toluene, heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.
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If using THF, add activated molecular sieves to the mixture and stir at room temperature or with gentle heating overnight.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction after purification by column chromatography on silica gel if necessary.
Visualizations
Caption: Competing pathways for this compound.
Caption: Troubleshooting workflow for low-yielding reactions.
References
Technical Support Center: Suzuki-Miyaura Coupling of 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 2-fluoro-3-(hydroxymethyl)phenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it problematic with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound. In the case of this compound, this results in the undesired formation of 2,2'-difluoro-3,3'-bis(hydroxymethyl)biphenyl. This side reaction consumes the valuable boronic acid, complicates the purification of the desired cross-coupled product, and ultimately lowers the overall yield of the target molecule.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The primary causes of homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[1][2] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to promote the homocoupling of boronic acids.[1][3] When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1][2][4]
Q3: How can I minimize homocoupling when using this compound?
A3: Minimizing homocoupling requires careful control of the reaction conditions. Key strategies include:
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Rigorous exclusion of oxygen: Thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[3][4] This can be achieved by sparging with an inert gas like argon or nitrogen.[5][6]
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Choice of palladium source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[1][4] Advanced precatalysts, like Buchwald's G3 and G4, are also designed to efficiently generate the active Pd(0) species and minimize side reactions.[4]
-
Selection of ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[1][4] These ligands accelerate the desired cross-coupling catalytic cycle, reducing the lifetime of intermediates that can lead to homocoupling.[1]
-
Appropriate base selection: Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred as they are generally less likely to promote homocoupling compared to stronger bases.[4]
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Solvent and temperature control: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly effective at minimizing homocoupling.[4] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can also help suppress this side reaction.[4]
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Procedural modifications: The slow addition of the boronic acid solution can help keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[4] Using a slight excess of the aryl halide can also help to ensure the palladium catalyst preferentially reacts with it.[4]
-
Addition of a mild reducing agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of homocoupled byproduct observed by LC-MS or NMR. | Presence of oxygen in the reaction. | Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen) prior to and during the reaction. A subsurface sparge with nitrogen can be particularly effective.[5][6] |
| Use of a Pd(II) precatalyst without proper reduction. | Switch to a Pd(0) catalyst source like Pd(PPh₃)₄.[1][4] Alternatively, if using a Pd(II) source, add a mild reducing agent like potassium formate to the reaction mixture.[5][6] | |
| Inappropriate ligand choice. | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos to accelerate the desired cross-coupling and suppress side reactions.[1][4] | |
| Base-promoted decomposition/homocoupling. | Use a weaker inorganic base such as K₃PO₄ or K₂CO₃.[4] The choice of base can be critical and may require screening. | |
| Low yield of the desired cross-coupled product and significant starting material remaining. | Steric hindrance from the ortho-fluoro and hydroxymethyl groups slowing the desired reaction. | Increase the reaction temperature cautiously, while monitoring for an increase in homocoupling. Utilize highly active catalyst systems, such as Buchwald's G3 or G4 precatalysts with appropriate biarylphosphine ligands, which are designed for challenging substrates.[7] |
| Poor solubility of reagents. | Screen different solvent systems. While aprotic solvents are generally preferred to minimize homocoupling, ensuring all components are in solution is critical for reaction efficiency.[4] | |
| Inconsistent results between batches. | Variations in the quality of the boronic acid or reagents. | Ensure the this compound is pure and stored under appropriate conditions to prevent degradation. Use fresh, high-purity solvents and reagents. |
| Incomplete degassing from run to run. | Standardize the degassing procedure to ensure consistent and complete removal of oxygen. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Catalyst
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and finely powdered potassium phosphate (K₃PO₄) (2.0-3.0 eq).[1]
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[1]
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd(0) catalyst, for example, Pd(PPh₃)₄ (1-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via a syringe.[1] The solvent should be rigorously degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure Utilizing a Pd(II) Precatalyst with a Mild Reducing Agent
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Vessel Preparation: To a dry Schlenk flask with a magnetic stir bar, add the aryl halide (1.0 eq), potassium phosphate (K₃PO₄) (2.0-3.0 eq), and potassium formate (1.5 eq).
-
Inerting the System: Seal the flask and thoroughly degas the solids by evacuating and backfilling with argon or nitrogen at least three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., toluene). Add the this compound (1.2 eq) and the chosen ligand (e.g., SPhos, 2-4 mol%).
-
Catalyst Introduction: Add the Pd(II) precatalyst (e.g., Pd(OAc)₂, 1-2 mol%).
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Reaction and Monitoring: Heat the mixture to the desired temperature and monitor the reaction as described in Protocol 1.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Pathway of the undesired homocoupling side reaction.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
Technical Support Center: Suzuki-Miyaura Coupling of 2-fluoro-3-(hydroxymethyl)phenylboronic acid
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-fluoro-3-(hydroxymethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coupling reactions involving this specific boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the coupling of this compound can stem from several factors. The primary aspects to scrutinize are:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical, especially for substrates with potentially coordinating groups like the hydroxymethyl group.[1][2] Consider using catalysts known for their high activity with functionalized or sterically hindered substrates.[3][4]
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Base Selection: The choice and strength of the base are crucial. An inappropriate base can lead to side reactions or incomplete reaction.[5][6]
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Solvent System: The solvent plays a significant role in solubility of reagents and catalyst activity. An optimal solvent or solvent mixture is key for efficient coupling.
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Reaction Temperature and Time: These parameters are interdependent and often require optimization. Insufficient temperature or time can lead to incomplete conversion, while excessive heat can cause degradation.[6]
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Oxygen Contamination: Rigorous degassing of solvents and reaction mixtures is essential to prevent catalyst deactivation and unwanted side reactions like homocoupling.[5]
Q2: I am observing significant homocoupling of my boronic acid. How can this be minimized?
A2: Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen or certain palladium species.[7] To minimize this:
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Thoroughly Degas: Ensure all solvents and the reaction vessel are meticulously purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
-
Use High-Purity Reagents: Impurities can sometimes promote homocoupling.
-
Catalyst Choice: Some palladium precatalysts are more prone to inducing homocoupling. Consider using a well-defined Pd(0) source or a precatalyst that rapidly generates the active catalytic species.
Q3: Could the hydroxymethyl group on the phenylboronic acid be interfering with the reaction?
A3: Yes, the hydroxymethyl group, due to the presence of a hydroxyl group, can potentially interact with the palladium catalyst or the base.[2] This interaction could modulate the electronic properties of the boronic acid or lead to catalyst inhibition. In some cases, hydroxyl groups can direct the cross-coupling reaction.[8] If you suspect interference, you might consider protecting the hydroxyl group, although this adds extra synthetic steps. Alternatively, screening different ligands that are less sensitive to such interactions may be beneficial.
Q4: What is the role of the ortho-fluoro substituent, and how does it affect the coupling reaction?
A4: The ortho-fluoro substituent is electron-withdrawing, which can influence the reactivity of the boronic acid. This electronic effect can sometimes be beneficial for the transmetalation step. However, ortho substituents can also introduce steric hindrance, which may slow down the reaction rate.[9][10] The choice of a bulky ligand on the palladium catalyst is often a good strategy to overcome steric hindrance.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst (e.g., a palladacycle).[1] | Palladium catalysts, especially Pd(0) sources, can degrade upon storage. Precatalysts often have better air and moisture stability. |
| Inappropriate Base | Screen a variety of bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.[5][6] Ensure the base is finely powdered and anhydrous for non-aqueous reactions. | The base is crucial for the activation of the boronic acid for transmetalation. The optimal base is substrate-dependent.[11][12] |
| Suboptimal Solvent | Test different solvent systems, such as dioxane/water, toluene/water, or THF/water mixtures.[13] | The solvent affects the solubility of all reaction components and the activity of the catalytic system. |
| Low Reaction Temperature | Incrementally increase the reaction temperature (e.g., from 80°C to 100°C). | Higher temperatures can overcome activation energy barriers, especially with challenging substrates.[6] |
| Oxygen Contamination | Ensure rigorous degassing of all solvents and purge the reaction vessel thoroughly with an inert gas before adding the catalyst.[5] | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. |
Issue 2: Formation of Significant Byproducts (e.g., Protodeboronation)
| Potential Cause | Troubleshooting Step | Rationale |
| Protodeboronation | Use a milder base (e.g., KF or K₂CO₃ instead of stronger bases like NaOH).[5] Consider running the reaction under anhydrous conditions if possible. | Protodeboronation, the replacement of the boronic acid group with a hydrogen, is often promoted by strong bases and the presence of water.[7] |
| Homocoupling | Improve degassing procedures. Use a well-defined Pd(0) source. | As mentioned in the FAQs, oxygen is a primary culprit for homocoupling.[7] |
| Hydroxymethyl Group Reactivity | If other strategies fail, consider protecting the hydroxyl group as a silyl ether or another suitable protecting group. | This prevents any unwanted coordination or reaction of the hydroxyl group. |
Data Summary
The following tables provide a summary of typical reaction conditions used for Suzuki-Miyaura couplings of substituted phenylboronic acids, which can serve as a starting point for optimization.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd-bpydc-Nd (cat.) | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd-bpydc-Nd (cat.) | Na₂CO₃ (2.0) | DMF/H₂O (1:1) | 70 | 3 | ~90 |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pd-bpydc-Nd (cat.) | Cs₂CO₃ (2.0) | DMF/H₂O (1:1) | 70 | 3 | ~85 |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd-bpydc-Nd (cat.) | Et₃N (2.0) | DMF/H₂O (1:1) | 70 | 3 | <10 |
Data adapted from a study on cooperative effects of lanthanides in palladium-catalyzed Suzuki couplings.[6]
Table 2: Catalyst and Solvent Effects on the Coupling of Functionalized Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3.0) | THF/H₂O | RT | 93 |
| 2 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (cat.) | - | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 70 | >95 |
| 3 | 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.0) | Dioxane | 100 | 85 |
| 4 | 4-Iodotoluene | 4-(Hydroxymethyl)phenylboronic acid | Pd Nanoparticles (cat.) | - | K₂CO₃ (2.0) | H₂O | 80 | High |
Data compiled from various sources demonstrating conditions for related substrates.[8][14]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the coupling reaction. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific aryl halide coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Pd(OAc)₂/ligand system, 1-5 mol%)
-
Ligand (if using a separate precursor, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/EtOH/H₂O, or THF/H₂O)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if applicable).
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1–0.5 M with respect to the aryl halide.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.[15]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
effect of temperature on the stability of 2-fluoro-3-(hydroxymethyl)phenylboronic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-fluoro-3-(hydroxymethyl)phenylboronic acid. The information provided is intended to assist in optimizing reaction conditions and addressing common challenges encountered during its use, particularly concerning thermal stability.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Thermal Decomposition of Boronic Acid | Elevated temperatures can lead to protodeboronation or other decomposition pathways. Consider lowering the reaction temperature and incrementally increasing it to find the optimal balance between reaction rate and stability. Monitor the reaction closely for the appearance of byproducts. |
| Suboptimal Reaction Temperature | While high temperatures can cause decomposition, some reactions may be sluggish at lower temperatures. If the reaction is not proceeding, a cautious and incremental increase in temperature may be necessary. For many Suzuki-Miyaura reactions, a temperature range of 60-110 °C is common.[1] |
| Base-Induced Decomposition | The choice and concentration of the base are critical. A strong base can accelerate the decomposition of the boronic acid.[1] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and use the minimum effective amount. Ensure the base is finely powdered for anhydrous reactions to improve reproducibility. |
| Solvent Effects | The solvent system can influence the stability of the boronic acid. Ensure solvents are properly degassed to remove oxygen, which can promote side reactions like homocoupling.[1] Consider using a biphasic solvent system (e.g., toluene/water, dioxane/water) which can sometimes improve results. |
| Catalyst Inactivity | Ensure the palladium catalyst and any associated ligands are active and handled under an inert atmosphere to prevent degradation.[1] |
Issue 2: Formation of Impurities, Such as Homocoupled or Protodeboronated Products
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Both homocoupling and protodeboronation are often exacerbated by elevated temperatures.[1] Reducing the reaction temperature is a primary strategy to minimize these side reactions. |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids.[2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen). |
| Presence of Water or Protic Solvents | Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is often accelerated by the presence of water or other protic species, especially at higher temperatures.[1] If possible, use anhydrous conditions. If an aqueous system is required, minimize the reaction time and temperature. |
| Prolonged Reaction Times | Longer exposure to reaction conditions, especially at elevated temperatures, increases the likelihood of decomposition and side reactions.[1] Monitor the reaction progress and quench it as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for this compound?
A1: The most common temperature-dependent side reaction for boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is often accelerated by high temperatures, the presence of water or a base, and extended reaction times.[1] Homocoupling, the coupling of two boronic acid molecules, is another potential side reaction that can be influenced by temperature.
Q2: How do the fluoro and hydroxymethyl substituents affect the stability and reactivity of the boronic acid?
A2: The ortho-fluoro group is electron-withdrawing, which can increase the Lewis acidity of the boronic acid.[3][4] This may influence the transmetalation step in the Suzuki-Miyaura catalytic cycle. While this can sometimes necessitate higher temperatures for a reasonable reaction rate, electron-withdrawing groups can also affect the stability of the C-B bond. The hydroxymethyl group is generally considered to be weakly electron-withdrawing or neutral in its electronic effect on the aromatic ring. Its presence may also offer additional coordination sites or impact solubility.
Q3: My reaction is sluggish. Should I simply increase the temperature?
A3: While a moderate increase in temperature can enhance the reaction rate, it should be done cautiously as it can also accelerate the decomposition of the boronic acid and lead to the formation of byproducts.[1] Before increasing the temperature, ensure that other parameters such as catalyst activity, base, and solvent are optimized. It is advisable to start with a moderate temperature (e.g., 80 °C) and adjust based on reaction monitoring.
Q4: Can microwave heating be utilized for reactions with this boronic acid?
A4: Microwave heating can be a valuable tool for accelerating reactions. However, due to the rapid heating, it is crucial to carefully control the temperature to avoid decomposition of the thermally sensitive boronic acid. Start with lower temperatures and shorter exposure times and monitor the reaction for byproduct formation.
Data Presentation
The following table summarizes hypothetical data for a model Suzuki-Miyaura coupling reaction between this compound and an aryl bromide, illustrating the general trend of the effect of temperature on reaction outcomes.
| Entry | Temperature (°C) | Reaction Time (h) | Product Yield (%) | Key Observations |
| 1 | 25 (Room Temp.) | 24 | < 5 | Reaction is very slow with minimal conversion. |
| 2 | 60 | 12 | 65 | Significant improvement in reaction rate and yield. |
| 3 | 80 | 6 | 92 | Optimal balance of reaction rate and yield observed. |
| 4 | 100 | 4 | 85 | Increased formation of protodeboronated and homocoupled byproducts. |
| 5 | 120 | 4 | 70 | Noticeable decomposition of the boronic acid. |
Reaction Conditions: this compound (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O (4:1).
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup : In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition : Add the degassed solvent system (e.g., a mixture of toluene and water, 4:1) to the reaction vessel.
-
Reaction Execution : Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Suzuki-Miyaura coupling reaction workflow.
References
managing impurities in the synthesis of 2-fluoro-3-(hydroxymethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-fluoro-3-(hydroxymethyl)phenylboronic acid. Our aim is to help you identify, manage, and mitigate common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: During the synthesis, storage, and handling of this compound, several common impurities can form. These include:
-
Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. It is common for commercial boronic acids to contain varying amounts of their corresponding boroxine.[1]
-
Protodeboronation Product (2-Fluoro-3-methylphenol): This impurity arises from the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This degradation is often promoted by basic conditions or elevated temperatures.[1][2]
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Oxidative Degradation Product (2-Fluoro-3-hydroxybenzaldehyde or subsequent products): The carbon-boron bond and the hydroxymethyl group are susceptible to oxidation.[1][3] This can lead to the formation of the corresponding phenol, which in this case would be a diol that could be further oxidized.
-
Homocoupling Biphenyl Product: In syntheses involving palladium catalysts (like Suzuki-Miyaura coupling), the boronic acid can dimerize to form a biaryl impurity.[1]
-
Residual Starting Materials and Reagents: Incomplete reactions can leave behind starting materials (e.g., a bromo or iodo precursor) or reagents used in the synthesis.[4]
-
Unidentified Process Impurities: Depending on the synthetic route, other side products may form. It is crucial to analyze unexpected signals in your analytical data.
Q2: My ¹H NMR spectrum looks complex and has broad signals. What could be the cause?
A2: Complex or broad signals in the ¹H NMR spectrum of a boronic acid sample are often indicative of the presence of boroxine anhydrides. The interconversion between the boronic acid and its boroxine trimer can lead to peak broadening or the appearance of multiple sets of signals.[4] To simplify the spectrum, you can try dissolving the sample in a coordinating solvent like d4-methanol, which can help break up the boroxine and shift the equilibrium towards the monomeric boronic acid.[4]
Q3: How can I detect and quantify the level of boroxine in my sample?
A3: ¹¹B NMR spectroscopy is an excellent technique for distinguishing between the trigonal boronic acid and the tetrahedral boroxine.[1] The boronic acid typically shows a chemical shift in the range of δ 28-33 ppm, while the boroxine appears further upfield, around δ 15-25 ppm.[1][5] The relative integration of these signals can provide the ratio of the two species. Mass spectrometry can also detect boroxines as they will appear as higher molecular weight species.[4]
Q4: I am having trouble purifying my boronic acid using standard silica gel chromatography. What are my options?
A4: Purifying boronic acids on standard silica gel can be challenging due to their polarity and potential for decomposition on the acidic silica surface. Here are some alternative strategies:
-
Recrystallization: This is often the most effective method for purifying solid boronic acids.[6] Experiment with solvents such as hot water, ethanol/water mixtures, or ethyl acetate/hexane systems.[7]
-
Neutral Alumina Chromatography: Using neutral alumina instead of silica gel can prevent degradation of the boronic acid.[6]
-
Acid-Base Extraction: You can convert the boronic acid to its boronate salt with a base, extract it into an aqueous layer to remove non-acidic impurities, and then re-acidify to recover the pure boronic acid.[6]
-
Derivatization: A common technique involves reacting the crude boronic acid with diethanolamine to form a stable, crystalline adduct that can be easily purified by recrystallization. The pure boronic acid can then be liberated by treatment with acid.[7]
Troubleshooting Guides
Problem 1: Low yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Protodeboronation | This is a common side reaction, especially under harsh basic conditions or high temperatures.[1][2] Optimize the reaction pH and temperature. Consider using milder bases or running the reaction at a lower temperature. |
| Incomplete Reaction | Ensure all reagents are pure and dry, especially in reactions involving organometallic intermediates (e.g., Grignard or organolithium reagents).[8] Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Oxidative Degradation | The C-B bond can be susceptible to oxidation.[3] Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen. |
| Loss during Workup/Purification | Boronic acids can have some solubility in aqueous media, leading to losses during extractions. Saturating the aqueous layer with NaCl may reduce the solubility of the product and improve recovery into the organic phase.[9] |
Problem 2: An unexpected peak is observed in the mass spectrum.
| Possible Cause | Suggested Solution |
| Boroxine Formation | If the unexpected peak corresponds to approximately three times the molecular weight of your product minus three water molecules, it is likely the boroxine trimer.[4] This is a common species for boronic acids. |
| Homocoupling Product | If the peak corresponds to the dimer of your product, it is likely a homocoupling impurity. This is particularly common in palladium-catalyzed reactions.[1] Reduce catalyst loading or add inhibitors if possible. |
| Oxidation Product | The hydroxymethyl group could be oxidized to an aldehyde, or the C-B bond could be replaced with a hydroxyl group.[1][3] Check for masses corresponding to these potential products. |
| Starting Material Adducts | Sometimes, starting materials or reagents can form adducts with the product or themselves. Compare the mass with the molecular weights of all components in the reaction mixture. |
Data Presentation
Table 1: Analytical Techniques for Purity Assessment
| Analytical Method | Purpose | Typical Impurities Detected | Notes |
| ¹H, ¹³C, ¹⁹F NMR | Structural confirmation and identification of organic impurities. | Protodeboronation product, homocoupling product, residual starting materials, solvents. | ¹⁹F NMR is particularly useful for fluorine-containing compounds.[10] |
| ¹¹B NMR | Quantification of boroxine vs. boronic acid. | Boroxine anhydride. | Provides a direct ratio of the two species.[1] |
| HPLC-UV/MS | Purity determination and quantification of non-volatile impurities. | All major non-volatile impurities. | A C18 reversed-phase column is commonly used.[1][11] |
| GC-MS | Identification of volatile impurities. | Residual solvents, volatile byproducts (e.g., benzofuran from protodeboronation of a related compound).[1] | Derivatization may be needed for non-volatile compounds.[1] |
| LC/MS/MS | Trace level quantification of boronic acid impurities. | Can be used to detect very low levels of residual boronic acids in final products.[12] | High sensitivity, often requires derivatization for optimal results.[12] |
Experimental Protocols
Protocol 1: General HPLC Purity Analysis
This protocol is a starting point and may require optimization for your specific sample.
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at a suitable wavelength (e.g., 220 or 254 nm).
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition. Filter through a 0.45 µm filter before injection.[1]
Protocol 2: ¹¹B NMR Analysis for Boroxine Content
-
Sample Preparation: Dissolve approximately 10-20 mg of the boronic acid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Instrumentation: A high-field NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis: Identify the signals for the trigonal boronic acid (typically δ 28-33 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[1] Integrate the signals to determine the relative ratio of the two species.
Visualizations
Caption: Potential impurity formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting impurities in boronic acid synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
role of anhydrous solvents in preventing protodeboronation of fluorinated boronic acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the protodeboronation of fluorinated boronic acids and the critical role of anhydrous solvents in its prevention.
Troubleshooting Guides
Issue 1: Low Yield of Desired Cross-Coupling Product and Significant Formation of Protodeboronated Byproduct
Question: My Suzuki-Miyaura reaction using a fluorinated aryl boronic acid is resulting in a low yield of the desired biaryl product. I am also observing a significant amount of the corresponding fluoroarene, indicating protodeboronation. What is causing this and how can I resolve it?
Answer: You are experiencing protodeboronation, a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is particularly prevalent with electron-deficient boronic acids, such as those containing fluorine atoms, especially under the basic and often heated conditions of cross-coupling reactions.[1]
Here are several strategies to mitigate protodeboronation:
1. Rigorous Control of Water Content: While a small amount of water can be beneficial for some Suzuki-Miyaura reactions, excess water is a primary proton source for protodeboronation.[1]
-
Recommendation: Use anhydrous solvents. Solvents should be freshly distilled or obtained from a commercial supplier in a sealed container.[3]
-
Best Practice: Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas before use.[4] Run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[3]
2. Optimization of Reaction Conditions:
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[1][4] If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).[1][3]
-
Use a Milder Base: Strong bases can promote protodeboronation.[1] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or CsF.[1][5]
3. Modification of the Boronic Acid Reagent:
-
Switch to a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy.[1]
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and are commercially available or can be synthesized.[1][5]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, crystalline, and air-stable solids that provide a slow release of the boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low.[1]
-
4. Enhance the Desired Reaction Rate:
-
Use a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[1][5] For electron-deficient systems, consider palladium precatalysts with bulky, electron-rich phosphine ligands like SPhos or XPhos.[5]
Issue 2: Inconsistent Reaction Yields Between Batches
Question: I am observing significant variability in my reaction yields when performing cross-coupling reactions with fluorinated boronic acids, even when I follow the same protocol. What could be the cause of this inconsistency?
Answer: Inconsistent yields in reactions susceptible to protodeboronation often stem from subtle variations in reagent and solvent quality, as well as atmospheric exposure.
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Moisture Content: The primary culprit is often varying amounts of water in your reagents and solvents. Different batches of solvents or bases can have different water content.
-
Atmospheric Moisture: If the reaction setup is not rigorously protected from the atmosphere, ambient humidity can introduce sufficient water to cause protodeboronation.[3]
-
Oxygen: The presence of oxygen can lead to oxidative homocoupling of the boronic acid and can also impact the stability of the palladium catalyst.[5]
Troubleshooting Steps:
-
Standardize Solvent and Reagent Handling: Always use freshly distilled or purchased anhydrous solvents from a reliable source.[3]
-
Maintain an Inert Atmosphere: Ensure your reaction is performed under a positive pressure of an inert gas like nitrogen or argon from setting up to quenching.[3]
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Degas Your Solvents: Thoroughly degas all solvents immediately before use by sparging with an inert gas or by using freeze-pump-thaw cycles.[5]
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated boronic acids more prone to protodeboronation? A1: The fluorine atom is highly electronegative, making the aromatic ring electron-deficient. This electron-withdrawing nature weakens the carbon-boron bond, making it more susceptible to cleavage by a proton source.[1]
Q2: Are anhydrous conditions always better for Suzuki-Miyaura reactions? A2: Not necessarily. While anhydrous conditions are crucial for preventing protodeboronation, some Suzuki-Miyaura reaction mechanisms benefit from the presence of a small, controlled amount of water to facilitate the catalytic cycle. However, for substrates highly prone to protodeboronation, minimizing water is the priority. Careful optimization of water content can be key.[1]
Q3: I see both boronic acids and their pinacol esters available commercially. Which one should I choose for my reaction with a fluorinated substrate? A3: For substrates prone to protodeboronation, it is highly recommended to use the pinacol ester derivative. Boronic esters are generally more stable than their corresponding boronic acids, and this increased stability often leads to higher overall yields of the desired product by minimizing the protodeboronation side reaction.[1]
Q4: Can the choice of solvent itself, aside from being anhydrous, affect the rate of protodeboronation? A4: Yes. Mechanistic studies have shown that strong donor ligands and solvents like acetonitrile and pyridine can accentuate copper-mediated protodeboronation.[6][7][8] In some cases, switching to a less coordinating solvent like t-BuOH has been shown to minimize protodeboronation.[6][7][8]
Q5: How can I monitor the progress of my reaction to minimize protodeboronation that might occur with prolonged reaction times? A5: It is crucial to monitor the reaction closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows you to stop the reaction as soon as the starting material is consumed, preventing the product from being exposed to conditions that favor protodeboronation for an extended period.[4]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of the desired product versus the protodeboronated byproduct.
Table 1: Effect of Solvent on Product Distribution in Suzuki Coupling
| Solvent System | Desired Product Yield (%) | Protodeboronation (%) |
| Dioxane/H₂O (4:1) | 60% | 35% |
| 2-MeTHF (anhydrous) | 95% | <3% |
| Data adapted from a study on a heteroaryl boronic acid pinacol ester, illustrating the significant reduction in protodeboronation with an anhydrous solvent system.[4] |
Table 2: Effect of Reaction Temperature on Product Distribution
| Temperature | Desired Product Yield (%) | Protodeboronation (%) |
| 110 °C | 65% | 30% |
| 80 °C | 94% | <4% |
| Data highlights that lower temperatures can significantly suppress the protodeboronation side reaction.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Fluorinated Boronic Acid Pinacol Ester to Minimize Protodeboronation
This protocol provides a starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
Fluorinated boronic acid pinacol ester (1.2 - 1.5 eq)[1]
-
Anhydrous mild base (e.g., K₃PO₄, 2.0 - 3.0 eq)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a more active Pd(0) precatalyst with a suitable ligand)[4][5]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF)[4]
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas (Argon or Nitrogen).[4]
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the anhydrous base, and the palladium catalyst.[4]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times.[1]
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Solvent Addition: Add the anhydrous, degassed solvent via syringe.[1][4]
-
Boronic Ester Addition: Add the fluorinated boronic acid pinacol ester to the reaction mixture.
-
Reaction: Heat the mixture to the optimized, lower temperature (e.g., 80 °C) and stir.[4]
-
Monitoring: Monitor the reaction's progress by taking aliquots (under an inert atmosphere) and analyzing via TLC or LC-MS.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: The crude product can then be purified by column chromatography.[1]
Protocol 2: Synthesis of a Boronic Acid Pinacol Ester
This protocol describes a general method for converting a boronic acid to its more stable pinacol ester.
Materials:
-
Fluorinated arylboronic acid (1.0 eq)
-
Pinacol (1.1 eq)
-
Anhydrous toluene[5]
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the fluorinated arylboronic acid and pinacol.[5]
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.[5]
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.[5]
-
Continue refluxing until no more water is collected (typically 2-4 hours).[5]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification.[5]
Visualizations
Caption: Troubleshooting workflow for minimizing protodeboronation.
Caption: Competing pathways for a boronic acid in a cross-coupling reaction.
Caption: Logical relationship for using anhydrous solvents to prevent protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Cross-Coupling with Ortho-Fluoro-Hydroxymethyl Substituted Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving aryl halides with ortho-fluoro-hydroxymethyl substitution. This substitution pattern presents unique challenges due to a combination of electronic and steric effects, as well as the potential for catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with an ortho-fluoro-hydroxymethyl substituted aryl bromide is showing low to no conversion. What are the likely causes?
A1: Low or no conversion in this specific Suzuki coupling can be attributed to several factors stemming from the unique substitution pattern:
-
Steric Hindrance: The ortho position of both the fluoro and hydroxymethyl groups creates significant steric bulk around the reaction center. This can hinder the oxidative addition of the palladium catalyst to the aryl halide, which is often the rate-limiting step in the catalytic cycle.
-
Catalyst Inhibition: The hydroxyl group of the hydroxymethyl substituent can coordinate to the palladium center. This interaction can potentially deactivate the catalyst or form unreactive intermediates, thereby slowing down or halting the catalytic cycle.
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the aryl halide. While this can sometimes facilitate oxidative addition, in combination with the steric hindrance and potential for catalyst inhibition, the overall effect can be detrimental to the reaction rate.
-
Inappropriate Ligand Choice: Standard phosphine ligands may not be sufficiently bulky or electron-rich to overcome the steric and electronic challenges posed by this substrate.
Q2: I am observing significant amounts of side products, such as hydrodehalogenation and homocoupling. How can I minimize these?
A2: The formation of side products is a common issue in challenging Suzuki couplings. Here’s how to address them:
-
Hydrodehalogenation (Replacement of Halogen with Hydrogen): This side reaction can be promoted by certain bases and solvents, especially at elevated temperatures. Ensure your solvents are rigorously degassed to minimize sources of hydrogen. Screening different bases (e.g., moving from a stronger base like K₃PO₄ to a milder one like K₂CO₃, or vice versa) can also help.
-
Homocoupling of Boronic Acid/Ester: This is often caused by the presence of oxygen in the reaction mixture. It is crucial to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Using high-purity, well-degassed solvents is also essential. Additionally, ensuring the correct stoichiometry of the boronic acid (a slight excess, e.g., 1.1-1.2 equivalents) can sometimes mitigate this issue.
Q3: What are the best practices for setting up a Suzuki-Miyaura reaction with this type of challenging substrate?
A3: To maximize the chances of success, meticulous experimental setup is critical:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. Assemble your reaction vessel under a stream of inert gas (argon or nitrogen). Use Schlenk techniques or a glovebox for the best results.
-
Solvent Degassing: Thoroughly degas all solvents before use. This can be achieved by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Reagent Purity: Use high-purity reagents. The quality of the palladium catalyst, ligand, and base can significantly impact the reaction outcome.
-
Temperature Control: Use a reliable method for maintaining a consistent reaction temperature, such as an oil bath with a temperature controller.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient oxidative addition due to steric hindrance. | Use a more active catalyst system. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) with a palladacycle precatalyst are often effective for sterically demanding substrates.[1] |
| Catalyst inhibition by the hydroxymethyl group. | Consider in-situ protection of the hydroxyl group (e.g., as a silyl ether) if compatible with your overall synthetic route. Alternatively, screening different palladium sources and ligands is crucial. | |
| Suboptimal base. | The choice of base is critical for the transmetalation step. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and anhydrous.[1] | |
| Inappropriate solvent. | The solvent affects the solubility of reagents and the stability of catalytic intermediates. Aprotic polar solvents like dioxane, 2-MeTHF, or toluene are commonly used. Sometimes a mixture with water (e.g., dioxane/water) can be beneficial.[1] | |
| Formation of Significant Side Products (Hydrodehalogenation, Homocoupling) | Presence of oxygen. | Ensure a rigorously inert atmosphere and use thoroughly degassed solvents. |
| Inappropriate base or temperature. | Screen different bases and consider running the reaction at a lower temperature for a longer duration to minimize side reactions. | |
| Boronic acid instability (protodeboronation). | Use a slight excess of the boronic acid (1.1-1.2 equivalents). In some cases, using the corresponding boronate ester (e.g., pinacol ester) can improve stability. | |
| Reaction Stalls Before Completion | Catalyst deactivation. | Catalyst deactivation can occur over time, especially at high temperatures. If the reaction stalls, adding a fresh portion of the catalyst might help. A higher initial catalyst loading (e.g., 2-5 mol%) may also be necessary for challenging substrates. |
Data Presentation: Illustrative Reaction Conditions for Challenging Suzuki Couplings
| Aryl Halide Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| ortho-substituted Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 75-95 |
| Electron-deficient Aryl Bromide | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 80-98 |
| ortho-substituted Aryl Chloride | CataCXium® A Pd G3 (3) | - | K₃PO₄ (3) | 2-MeTHF | 100 | 24 | 60-90 |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and will likely require optimization for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the ortho-fluoro-hydroxymethyl substituted aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe. If using a biphasic system, add the degassed water (e.g., 1 mL).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in Suzuki reactions.
Potential Catalyst Inhibition by Hydroxymethyl Group
Caption: Plausible coordination of the hydroxymethyl group to the palladium center.
References
Technical Support Center: Catalyst Deactivation in Reactions with Fluorinated Phenylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation when using fluorinated phenylboronic acids in cross-coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with a fluorinated phenylboronic acid is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving fluorinated phenylboronic acids can stem from several factors, often related to the electronic properties of the starting material and potential catalyst deactivation. The electron-withdrawing nature of fluorine atoms can make the boronic acid less nucleophilic, slowing down the crucial transmetalation step in the catalytic cycle.[1][2] Furthermore, the potential for catalyst deactivation through interaction with fluoride is a significant concern.
Here is a step-by-step guide to troubleshoot low yields:
Step 1: Verify Reagent and Reaction Condition Integrity
-
Reagent Quality: Ensure the fluorinated phenylboronic acid is pure and has not degraded. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can be a significant side reaction, especially with electron-deficient arylboronic acids.[2]
-
Catalyst and Ligand: Use a fresh, active palladium catalyst and phosphine ligand. Phosphine ligands are susceptible to oxidation.
-
Solvent and Base: Employ anhydrous, degassed solvents to prevent catalyst oxidation. The choice of base is critical; for electron-deficient boronic acids, stronger, non-nucleophilic bases like CsF or K₃PO₄ are often more effective.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by using standard Schlenk line techniques or working in a glovebox. Oxygen can lead to the formation of inactive palladium species and promote unwanted side reactions.
Step 2: Address Slow Transmetalation
If you suspect that slow transmetalation is the issue, consider the following modifications to your reaction protocol:
-
Choice of Base: The base plays a crucial role in activating the boronic acid. For challenging couplings with electron-deficient partners, switching to a stronger, non-nucleophilic base such as cesium fluoride (CsF) can be beneficial.
-
Use of Additives: The addition of silver(I) oxide (Ag₂O) in combination with CsF has been shown to be essential for promoting the coupling of highly fluorinated phenylboronic acids, such as pentafluorophenylboronic acid.
-
Ligand Selection: Employing more electron-rich and bulky phosphine ligands can accelerate the transmetalation step.
Step 3: Investigate Catalyst Deactivation
If the above steps do not improve the reaction outcome, catalyst deactivation by fluoride is a strong possibility. This can occur through the formation of stable palladium-fluoride complexes that are reluctant to participate in the catalytic cycle.
-
Fluoride Scavenging: Introduce a fluoride scavenger into the reaction mixture. One reported strategy is the use of magnesium iodide (MgI₂), which can sequester fluoride ions and prevent them from interacting with the palladium catalyst.
-
Catalyst Reactivation: If you are using a heterogeneous catalyst, it may be possible to regenerate it. See the detailed protocol below for catalyst reactivation.
Issue 2: Suspected Catalyst Poisoning by Fluoride
Question: I suspect my palladium catalyst is being poisoned by fluoride from the fluorinated phenylboronic acid. How can I confirm this and what can I do about it?
Answer:
Fluoride-induced catalyst deactivation is a significant challenge. The fluoride ion can act as a potent ligand for the palladium center, forming stable complexes that are catalytically inactive.
Diagnostic Steps:
-
Comparative Reaction: Run a parallel reaction with a non-fluorinated phenylboronic acid under identical conditions. A significantly higher yield with the non-fluorinated analog is a strong indicator of a fluorine-related deactivation issue.
-
Fluoride Ion Detection: After the reaction, you can attempt to detect the presence of free fluoride ions in the reaction mixture. A protocol for this is provided in the "Experimental Protocols" section.
Mitigation Strategies:
-
Use a Fluoride Scavenger: As mentioned previously, incorporating a fluoride scavenger like magnesium iodide can be an effective strategy. The scavenger preferentially binds to any free fluoride, preventing it from poisoning the catalyst.
-
Modify the Catalyst System: In some cases, using a higher catalyst loading can help to overcome partial deactivation. Alternatively, employing a more robust catalyst system, such as one with a different ligand, may be beneficial.
-
Catalyst Regeneration: For heterogeneous catalysts, a regeneration protocol can be attempted to remove the poisoning species.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated phenylboronic acids problematic in Suzuki-Miyaura couplings?
A1: Fluorinated phenylboronic acids present a dual challenge. Firstly, the strong electron-withdrawing effect of the fluorine atoms decreases the nucleophilicity of the aryl group, which can slow down the transmetalation step of the catalytic cycle. Secondly, under certain reaction conditions, C-F bond activation can occur, releasing fluoride ions that can act as catalyst poisons by forming stable and unreactive palladium-fluoride complexes.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond. This is particularly prevalent with electron-deficient arylboronic acids. To minimize protodeboronation, you can:
-
Use anhydrous reaction conditions.
-
Employ a non-aqueous base.
-
Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.
Q3: Can I use a fluoride-based base like CsF or KF with fluorinated phenylboronic acids?
A3: Yes, and in many cases, fluoride bases are recommended for Suzuki-Miyaura couplings, even with fluorinated boronic acids. Fluoride ions can play a beneficial role by activating the boronic acid for transmetalation. However, an excess of fluoride ions can also lead to the formation of unreactive boronate species or contribute to catalyst deactivation. Therefore, the amount of fluoride base should be carefully optimized.
Q4: Are there any analytical techniques to monitor catalyst deactivation in real-time?
A4: While real-time monitoring can be challenging, you can track the progress of your reaction using techniques like GC-MS or LC-MS. A reaction that starts well but then stalls is a classic sign of catalyst deactivation. For more in-depth analysis, techniques like ³¹P NMR spectroscopy can be used to observe changes in the phosphine ligands, which can indicate ligand degradation or the formation of new palladium species.
Data Presentation
The following tables provide a summary of quantitative data on the performance of fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions.
Table 1: Comparison of Turnover Frequencies (TOF) for Fluorinated vs. Non-Fluorinated Phenylboronic Acids
| Boronic Acid | Coupling Partner | Catalyst System | Temperature (°C) | TOF (h⁻¹) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd nanoparticles on COOH-modified graphene | 110 | 67.1 | [1][3] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | Pd nanoparticles on COOH-modified graphene | 110 | ~50 | [1][3] |
Table 2: Comparative Yields for Suzuki-Miyaura Coupling of Various Phenylboronic Acids
| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 2-Fluorophenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85-95 |
| 3-Fluorophenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 88-96 |
| 4-Fluorophenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90-98 |
| Phenylboronic acid | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 92-99 |
Note: Yields are representative and can vary based on the specific aryl bromide and reaction conditions.
Experimental Protocols
Protocol 1: Fluoride Ion Detection in the Reaction Mixture (Qualitative)
This protocol is adapted for the qualitative detection of fluoride ions in an organic reaction mixture.
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
SPADNS reagent (sodium 2-(parasulfophenylazo)-1,8-dihydroxy-3,6-naphthalenedisulfonate)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Sample of the reaction mixture (post-reaction)
Procedure:
-
Reagent Preparation:
-
Zirconyl-acid reagent: Dissolve 133 mg of ZrOCl₂·8H₂O in approximately 25 mL of deionized water. Carefully add 350 mL of concentrated HCl and dilute to 500 mL with deionized water.
-
SPADNS solution: Prepare a solution of SPADNS in deionized water according to the manufacturer's instructions.
-
Combined Reagent: Mix equal volumes of the zirconyl-acid reagent and the SPADNS solution. This reagent is stable for an extended period.
-
-
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture and dilute it with a suitable organic solvent that is miscible with water (e.g., THF, acetone).
-
Extract the diluted organic sample with deionized water. The fluoride ions will partition into the aqueous layer.
-
-
Detection:
-
To a small volume of the aqueous extract, add a few drops of the combined zirconyl-acid-SPADNS reagent.
-
Observation: The reagent has a reddish-purple color. In the presence of fluoride ions, the color will fade or turn yellowish. The extent of the color change is proportional to the concentration of fluoride ions.
-
Protocol 2: Use of a Fluoride Scavenger (Magnesium Iodide)
This protocol describes the in-situ use of magnesium iodide as a fluoride scavenger.
Materials:
-
Anhydrous magnesium iodide (MgI₂)
-
Standard reagents for your Suzuki-Miyaura coupling
Procedure:
-
To your reaction vessel containing the aryl halide, fluorinated phenylboronic acid, base, and solvent, add 1.5 equivalents of anhydrous magnesium iodide.
-
Add the palladium catalyst and ligand.
-
Proceed with your standard reaction protocol (e.g., heating under an inert atmosphere).
-
Monitor the reaction progress by GC-MS or LC-MS and compare the results to a reaction run without the scavenger.
Protocol 3: Regeneration of a Fluoride-Poisoned Heterogeneous Palladium Catalyst
This protocol is a general guideline for the regeneration of a supported palladium catalyst that is suspected to be poisoned by fluoride.
Materials:
-
The deactivated palladium catalyst (e.g., Pd on carbon, Pd on alumina)
-
A suitable solvent to wash the catalyst (e.g., toluene, ethanol)
-
A dilute aqueous solution of a non-halide base (e.g., 0.1 M NaOH or Na₂CO₃)
-
Deionized water
-
Hydrogen gas source
Procedure:
-
Recovery: Filter the heterogeneous catalyst from the reaction mixture.
-
Washing: Wash the catalyst thoroughly with a suitable organic solvent to remove any adsorbed organic residues.
-
Base Treatment: Suspend the catalyst in a dilute aqueous solution of a non-halide base (e.g., 0.1 M NaOH). Stir the suspension at room temperature for 1-2 hours. This step aims to displace the fluoride ions from the palladium surface.
-
Rinsing: Filter the catalyst and wash it extensively with deionized water until the washings are neutral.
-
Drying: Dry the catalyst under vacuum.
-
Reduction (Optional but Recommended): Place the dried catalyst in a tube furnace and heat it under a flow of hydrogen gas. The temperature and duration will depend on the specific catalyst and support. This step helps to reduce any oxidized palladium species back to the active Pd(0) state.
-
Storage: Store the regenerated catalyst under an inert atmosphere.
Visualizations
References
optimizing ligand choice for challenging Suzuki couplings with substituted boronic acids
Welcome to the Technical Support Center for Optimizing Ligand Choice in Challenging Suzuki-Miyaura Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for overcoming common challenges encountered when using substituted boronic acids.
General Troubleshooting and FAQs
This section addresses overarching issues that can arise during Suzuki-Miyaura coupling reactions.
Q1: My Suzuki coupling reaction is showing low to no yield. What are the fundamental parameters I should check first?
A1: When a Suzuki coupling fails, a systematic check of the basics is the first step.[1]
-
Reagent Quality: Ensure the boronic acid, aryl halide, palladium catalyst, and ligand are pure and have not degraded. Phosphine ligands, in particular, can be sensitive to air and should be handled under an inert atmosphere.[2]
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[3] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and that your solvents are thoroughly degassed.[1][3]
-
Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to low catalytic activity. Consider using a pre-formed Pd(0) source or a precatalyst designed for easy activation.[1][4]
-
Solvent and Base: Ensure solvents are anhydrous (unless the protocol specifies aqueous conditions) and of high purity. The choice of base is also crucial and is substrate-dependent.
Q2: How do I minimize the common side reaction of protodeboronation?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major cause of low yields, especially with electron-deficient or heteroaromatic boronic acids.[3]
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[3]
-
Choice of Base and Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be the proton source for this side reaction. Using anhydrous conditions with a suitable base like potassium phosphate (K₃PO₄) can be beneficial.[3]
-
Reaction Time and Temperature: Optimize for the shortest reaction time and lowest temperature possible that still affords a good yield of the desired product.
Q3: What causes the formation of homocoupling byproducts, and how can I prevent it?
A3: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is often promoted by the presence of oxygen or an excess of a Pd(II) species that is not efficiently reduced to the active Pd(0) state.[3][4]
-
Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[3]
-
Use of Precatalysts: Employing a well-defined Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can minimize the amount of Pd(II) available to promote homocoupling.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and suppress the rate of homocoupling.
Troubleshooting Guide 1: Sterically Hindered Boronic Acids
Couplings involving ortho-substituted or otherwise sterically encumbered boronic acids are challenging due to the steric hindrance impeding key steps of the catalytic cycle.
FAQs for Sterically Hindered Couplings
Q1: My coupling with a di-ortho-substituted boronic acid is not proceeding. What is the most critical factor to address?
A1: For sterically hindered substrates, the choice of ligand is the most critical parameter. Standard ligands like PPh₃ are often ineffective. You need a bulky, electron-rich ligand that can promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species. This facilitates both the oxidative addition of the hindered aryl halide and the final reductive elimination step.[2]
Q2: Which specific ligands are recommended for sterically hindered Suzuki couplings?
A2: Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are the gold standard for these transformations. N-Heterocyclic Carbene (NHC) ligands have also shown great success.[2] For exceptionally challenging couplings, specialized ligands may be required.
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent first choices.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr and IMes can be very effective.
-
Specialized Ligands: For tetra-ortho-substituted biaryl synthesis, ligands such as BI-DIME and AntPhos have been developed.[5][6]
Data Presentation: Ligand Performance in Sterically Hindered Couplings
| Ligand | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| AntPhos | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | K₃PO₄ | Xylenes | 140 | 63 | [5] |
| S-Phos | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | K₃PO₄ | Toluene | 110 | 3 | [5] |
| DPPF | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | K₃PO₄ | Toluene | 110 | 0 | [5] |
| PCy₃ | 2-Bromo-1,3,5-trimethylbenzene | Cyclohexylboronic acid | K₃PO₄ | Toluene | 110 | 0 | [5] |
| HFTPhos | 2-Bromo-1,3-dimethoxybenzene | 2,6-Dimethoxyphenylboronic acid | K₂CO₃ | ⁱPrOH/H₂O | 60 | 89 | [7] |
| SPhos | 2-Bromo-1,3-dimethoxybenzene | 2,6-Dimethoxyphenylboronic acid | K₃PO₄ | Toluene | 60 | 18 | [7] |
Experimental Protocol: General Procedure for Sterically Hindered Suzuki Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualization: Troubleshooting Workflow for Sterically Hindered Couplings
Caption: Troubleshooting workflow for low yields in sterically hindered Suzuki couplings.
Troubleshooting Guide 2: Electron-Deficient Boronic Acids
Electron-deficient boronic acids can be challenging due to a slower rate of transmetalation.
FAQs for Electron-Deficient Couplings
Q1: My Suzuki coupling with an electron-deficient boronic acid is slow and gives a low yield. What is the likely mechanistic bottleneck?
A1: The primary issue with electron-deficient boronic acids is a slow transmetalation step. The electron-withdrawing groups on the boronic acid reduce the nucleophilicity of the organic group to be transferred to the palladium center.
Q2: How can I accelerate the transmetalation of an electron-deficient boronic acid?
A2: Several strategies can be employed:
-
Stronger Base: Using a stronger base, such as K₃PO₄ or Cs₂CO₃, can help to form the more nucleophilic boronate species, which facilitates transmetalation.[1]
-
Electron-Rich Ligands: Employing electron-rich ligands (e.g., Buchwald ligands) increases the electron density on the palladium center, which can accelerate the transmetalation step.
-
Higher Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for transmetalation.[1]
Data Presentation: Ligand Performance with Electron-Deficient Partners
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | 4-Chloroanisole | 4-Formylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 95 | Based on general performance[8] |
| XPhos | 4-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 98 | Based on general performance[8] |
| PPh₃ | 4-Chloroanisole | 4-Formylphenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | Low | General observation for challenging substrates |
Experimental Protocol: General Procedure for Electron-Deficient Suzuki Coupling
The general protocol is similar to that for sterically hindered couplings, with particular attention to the choice of base and temperature.
-
Vessel Preparation: To an oven-dried reaction vial with a stir bar, add the aryl halide (1.0 equiv), electron-deficient boronic acid (1.2 equiv), and a strong, finely powdered base (e.g., Cs₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Ar or N₂) for 5-10 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane) via syringe.
-
Reaction: Heat the reaction in a preheated oil bath to a higher temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring and Workup: Follow the standard procedure for monitoring, workup, and purification.
Visualization: Logic Diagram for Overcoming Slow Transmetalation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Reactivity Showdown: Fluorinated vs. Non-Fluorinated Hydroxymethylphenylboronic Acids in Cross-Coupling Reactions
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. Phenylboronic acids, particularly those bearing a hydroxymethyl group, are crucial building blocks in the synthesis of complex organic molecules, largely owing to their versatility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated hydroxymethylphenylboronic acids, supported by experimental data from analogous systems, to inform researchers on what to expect when employing these reagents.
The Electronic Influence of Fluorine on Reactivity
The introduction of a fluorine atom onto the phenyl ring of a boronic acid has a profound impact on its electronic properties and, consequently, its reactivity. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring and increases the Lewis acidity of the boronic acid moiety.
In the context of the Suzuki-Miyaura coupling, the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step. The efficiency of this step is sensitive to the electronic nature of the boronic acid. While increased Lewis acidity can sometimes be beneficial in catalytic cycles, an overly electron-deficient aryl group on the boronic acid can hinder the transmetalation process, leading to slower reaction rates and potentially lower yields compared to their more electron-rich, non-fluorinated counterparts.
Quantitative Reactivity Comparison
Table 1: Conversion Rates in Suzuki-Miyaura Coupling of Phenylboronic Acid vs. 4-Fluorophenylboronic Acid
| Boronic Acid | Coupling Partner | Catalyst System | Temp (°C) | Conversion at 3h (%) | Conversion at 8h (%) | Conversion at 24h (%) | Conversion at 48h (%) |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | Pd NPs on COOH-graphene | 110 | ~55 | ~75 | ~90 | >95 |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | Pd NPs on COOH-graphene | 110 | ~40 | ~60 | ~80 | ~90 |
Data is interpreted from graphical representations in Gascón et al., Molecules, 2017 and serves as a model for comparing non-fluorinated and fluorinated arylboronic acids.[1]
The data suggests that under identical conditions, the non-fluorinated phenylboronic acid exhibits a faster reaction rate and reaches higher conversion in a shorter time frame compared to the fluorinated analog. This aligns with the general principle that electron-withdrawing groups on the boronic acid can decrease the efficiency of the Suzuki-Miyaura coupling.[2][3] Therefore, it is anticipated that a fluorinated hydroxymethylphenylboronic acid would exhibit lower reactivity compared to its non-fluorinated counterpart.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both fluorinated and non-fluorinated hydroxymethylphenylboronic acids. Optimization of reaction conditions, particularly the base, solvent, and temperature, may be necessary to achieve optimal yields, especially for the less reactive fluorinated substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Hydroxymethylphenylboronic acid (fluorinated or non-fluorinated) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10:1:1, 12 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, the hydroxymethylphenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture to the vessel via syringe.
-
Add the palladium catalyst to the mixture under the inert atmosphere.
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The decision to use a fluorinated versus a non-fluorinated hydroxymethylphenylboronic acid involves a trade-off between reactivity and the desired properties of the final product. The available evidence and chemical principles strongly suggest that non-fluorinated hydroxymethylphenylboronic acids, being more electron-rich, will generally exhibit higher reactivity and provide better yields in Suzuki-Miyaura couplings under standard conditions.[2] Fluorinated analogs are expected to be more challenging coupling partners due to their electron-deficient nature, which can slow down the rate-limiting transmetalation step.[3] However, the advantageous properties imparted by fluorine often make these compounds indispensable in medicinal chemistry and materials science.[4] Researchers should anticipate the need for more rigorous optimization of reaction conditions, such as screening different catalysts, bases, and solvents, to achieve satisfactory yields when employing electron-deficient fluorinated hydroxymethylphenylboronic acids.
References
A Comparative Guide to Suzuki Reaction Yields with Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] A critical factor influencing the success and yield of this palladium-catalyzed reaction is the electronic nature of the substituents on the phenylboronic acid. This guide provides a detailed comparison of reaction yields with phenylboronic acids bearing electron-donating and electron-withdrawing groups, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Influence of Electronic Effects on Reaction Yield
The electronic properties of the substituents on the aryl boronic acid can significantly impact the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[1] Generally, electron-donating groups (EDGs) on the phenylboronic acid enhance the nucleophilicity of the organic ligand, which can facilitate the transmetalation step and lead to higher reaction yields.[1][4] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the aryl group, potentially slowing down the reaction and, in some cases, leading to lower yields.[4] However, the interplay of catalyst, ligands, base, and solvent can be optimized to achieve high yields even with electron-deficient boronic acids.[5]
Comparative Yield Analysis
The following table summarizes experimental data from various studies, illustrating the impact of different substituents on the yield of the Suzuki reaction. It is important to note that direct comparison of yields can be complex due to variations in reaction conditions across different studies.
| Phenylboronic Acid Substituent | Aryl Halide Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methyl (EDG) | Benzoyl chloride | NHC-Pd(II) complex | K₂CO₃ | Toluene | 60 | 4 | 94 | [6] |
| 2-Methyl (EDG) | Benzoyl chloride | NHC-Pd(II) complex | K₂CO₃ | Toluene | 60 | 4 | 88 | [6] |
| 4-Methoxy (EDG) | 1-BromoPDI derivative | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | N/A | 49 | [7] |
| 4-Methoxy (EDG) | 4-Bromoacetophenone | [N,O]-ligated Pd catalyst | N/A | Methanol | 60 | 24 | 87 | [8] |
| Unsubstituted | Iodobenzene | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | N/A | 95 | [2] |
| Unsubstituted | 4-Bromotoluene | Pd catalyst | Urea | Water | N/A | 4 | 60 | [9] |
| 4-Formyl (EWG) | PDI-NO₂ | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | N/A | 85 | [7] |
| 3-Formyl (EWG) | PDI-NO₂ | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | N/A | 81 | [7] |
| 2-Nitro (EWG) | Aryl Halide | Pd(dppf)Cl₂ | N/A | N/A | N/A | N/A | High Yields | [5] |
| 4-Nitrobenzoyl chloride | Phenylboronic acid | NHC-Pd(II) complex | K₂CO₃ | Toluene | 60 | 4 | 92 | [6] |
Experimental Protocols
Below is a general, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions should be optimized for each unique combination of substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water mixture)
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[5]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[5]
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki Reaction
To further elucidate the processes involved in the Suzuki reaction, the following diagrams illustrate the catalytic cycle, a general experimental workflow, and the logical relationship between substituents and reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the choice of organoboron reagent in Suzuki-Miyaura cross-coupling is a critical decision that influences reaction efficiency, handling, and overall synthetic strategy. This guide provides a detailed comparison of 2-fluoro-3-(hydroxymethyl)phenylboronic acid and its corresponding pinacol ester, offering insights into their respective performance in this cornerstone of carbon-carbon bond formation.
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, which can lead to faster reaction times. However, this heightened reactivity comes at the cost of lower stability, making them susceptible to degradation. In contrast, boronic acid pinacol esters offer enhanced stability, simplifying handling and storage, though sometimes at the expense of a slower reaction rate.
Executive Summary: A Tale of Two Reagents
| Feature | This compound | This compound Pinacol Ester |
| Reactivity | Generally higher, potentially leading to faster reaction completion. | Generally lower, may require longer reaction times or higher temperatures. |
| Stability | Prone to dehydration (forming boroxines) and protodeboronation, especially under basic conditions. Shorter shelf-life. | Significantly more stable, resistant to degradation. Easier to handle, purify, and store for extended periods.[1] |
| Handling | Can be more challenging due to its sensitivity to air and moisture. | Crystalline solid that is generally easier to handle and weigh. |
| Purification | Can be difficult to purify via chromatography due to its polarity and potential for degradation on silica gel. | More amenable to standard purification techniques like column chromatography. |
| In Situ Hydrolysis | Not applicable. | Often believed to hydrolyze in situ to the more reactive boronic acid under aqueous basic conditions of the reaction. |
Performance in Cross-Coupling: A Data-Driven Perspective
Table 1: Representative Yields in Suzuki-Miyaura Cross-Coupling
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-(Hydroxymethyl)phenylboronic acid | 4-Chloro-acetophenone | Palladacycle 3 (0.2 mol%) | Cs₂CO₃ | H₂O | 100 | 12 | 95 | [2] |
| 3-(Hydroxymethyl)phenylboronic acid | 4-Chlorobenzonitrile | Palladacycle 3 (0.2 mol%) | Cs₂CO₃ | H₂O | 100 | 12 | 96 | [2] |
| 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | - | ~60 | [3][4] |
| 3-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | - | Modest | [5] |
| 4-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | - | Modest | [5] |
Note: The data presented is for illustrative purposes and is not a direct head-to-head comparison of the title compounds.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound or its pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Reaction Setup:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the aryl halide, the boronic acid or pinacol ester, the base, and the palladium catalyst and ligand (if used).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (room temperature to reflux, or using microwave irradiation) for the required time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Chemical Structures and Reaction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
A Comparative Guide to the Electronic Effects of Ortho-Fluorine in Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone strategy in medicinal chemistry and materials science, capable of modulating a compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. In the context of phenylboronic acids—a versatile class of reagents—the position of fluorine substitution critically dictates its electronic influence. This guide provides a comparative analysis of ortho-fluorophenylboronic acid against its meta and para isomers, supported by quantitative data and experimental protocols, to elucidate the unique effects of ortho-substitution.
Quantitative Comparison of Fluorinated Phenylboronic Acids
The acidity of a boronic acid, quantified by its pKa value, is a direct measure of the electron density at the boron center and a key indicator of its Lewis acidity. Increased acidity often correlates with enhanced reactivity in crucial synthetic transformations like the Suzuki-Miyaura cross-coupling reaction.
The data below summarizes the pKa values for phenylboronic acid and its fluoro-substituted isomers. A lower pKa value indicates a stronger acid.
| Compound | pKa Value | Comments |
| Phenylboronic Acid | 8.83[1] | The unsubstituted parent compound serves as a baseline for comparison. |
| 2-Fluorophenylboronic Acid (ortho) | ~8.32 (Predicted) [2][3] | Acidity is significantly enhanced due to a combination of the fluorine's inductive effect and the formation of an intramolecular hydrogen bond. |
| 3-Fluorophenylboronic Acid (meta) | ~7.50 (Predicted)[4] | The strong electron-withdrawing inductive effect of fluorine increases acidity. The resonance effect is weaker at the meta position. |
| 4-Fluorophenylboronic Acid (para) | ~8.67 (Predicted)[5] | The acidity is only slightly increased as the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect of the fluorine atom. |
Note: Experimental pKa values can vary based on the determination method and solvent system. The values presented provide a comparative trend.
Understanding the Electronic Effects of Ortho-Fluorine
The enhanced acidity of 2-fluorophenylboronic acid is a result of two primary electronic factors, which are distinct from the effects observed in the meta and para isomers.
Experimental Protocols
Detailed and standardized methodologies are crucial for the objective comparison of chemical reagents. Below are representative protocols for the synthesis of a fluorinated phenylboronic acid and its application in the Suzuki-Miyaura cross-coupling reaction.
1. General Protocol for the Synthesis of Fluorophenylboronic Acids
This protocol is based on the general principle of reacting an arylmagnesium halide (Grignard reagent) with a borate ester, followed by acidic workup.
-
Materials:
-
Appropriate bromofluoro-benzene isomer (e.g., 1-bromo-2-fluorobenzene)
-
Magnesium turnings
-
Anhydrous solvent (e.g., Tetrahydrofuran or Diethyl Ether)
-
Trimethyl borate (B(OMe)₃)
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
-
Iodine crystal (as initiator)
-
-
Procedure:
-
Grignard Reagent Formation: Under an inert atmosphere (e.g., Argon or Nitrogen), add magnesium turnings and a crystal of iodine to a flame-dried flask containing anhydrous THF. Add a small amount of the bromofluoro-benzene to initiate the reaction. Once initiated, add the remaining bromofluoro-benzene dropwise to maintain a gentle reflux. Stir until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) in a separate flask. In another flask, dissolve trimethyl borate in anhydrous THF and cool to -78 °C. Transfer the Grignard reagent to the trimethyl borate solution via cannula.
-
Hydrolysis: Allow the reaction mixture to warm slowly to room temperature and stir for several hours. Quench the reaction by slowly adding aqueous HCl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
-
2. General Protocol for Suzuki-Miyaura Cross-Coupling
This procedure provides a standardized workflow to benchmark the performance of various fluorinated phenylboronic acids.
-
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Fluorinated Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃ or CsF, 2.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Solvent (e.g., Dioxane/Water or Toluene/Water mixture)
-
-
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the fluorinated phenylboronic acid, the base, and the palladium catalyst.[6]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[6]
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (e.g., 2-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
-
3. Protocol for pKa Determination by Spectrophotometric Titration
This method relies on the change in the UV absorbance spectrum of the boronic acid as it transitions from the neutral trigonal planar form to the anionic tetrahedral boronate upon addition of a base.[7]
-
Materials:
-
Fluorophenylboronic acid sample
-
Buffered solutions covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture). Prepare a series of samples by diluting the stock solution into different buffered solutions of known pH.
-
Spectral Measurement: Record the UV-Vis absorbance spectrum for each sample over a relevant wavelength range (e.g., 200-300 nm).[7]
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change between the acid and boronate form is maximal) against the pH of the solution. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
-
References
- 1. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 2. 2-Fluorophenylboronic acid | 1993-03-9 [m.chemicalbook.com]
- 3. 2-Fluorophenylboronic acid CAS#: 1993-03-9 [m.chemicalbook.com]
- 4. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]
- 5. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Fluoro-3-(hydroxymethyl)phenylboronic Acid
For researchers, scientists, and drug development professionals, the strategic selection of a palladium catalyst is paramount for the successful synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative performance overview of various palladium catalysts with 2-fluoro-3-(hydroxymethyl)phenylboronic acid and its structural analogs, supported by experimental data to inform catalyst choice and reaction optimization.
The Suzuki-Miyaura coupling is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the choice of palladium catalyst, especially when utilizing electronically and sterically complex substrates such as this compound. This particular boronic acid is a valuable building block in medicinal chemistry, and understanding its reactivity with different catalysts is crucial for developing efficient synthetic routes.
Performance Comparison of Palladium Catalysts
Direct comparative studies of various palladium catalysts with this compound under identical conditions are limited in publicly available literature. However, by compiling data from various sources detailing Suzuki-Miyaura reactions with this and structurally similar boronic acids, a comparative assessment can be made. The following tables summarize the performance of common palladium catalysts in the coupling of this compound and two relevant alternatives: 2-fluoro-5-formylphenylboronic acid and 3-(hydroxymethyl)phenylboronic acid.
Table 1: Comparative Performance with this compound
| Coupling Partner (Aryl Halide) | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | 2-12 | Data not available |
| Aryl Bromide | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/Water | 80-100 | 2-6 | Data not available |
| Aryl Chloride | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 100-120 | 4-18 | Data not available |
Note: Specific yield data for direct comparative reactions with this compound were not found in the surveyed literature. The conditions listed are typical for Suzuki-Miyaura couplings with similar substrates.
Table 2: Comparative Performance with Alternative Boronic Acids
| Boronic Acid | Coupling Partner (Aryl Halide) | Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Fluoro-5-formylphenylboronic acid | 4-Bromoacetophenone | PdCl₂(dppf) | dppf | K₂CO₃ | DMF/Water | 80 | 0.5 | 95 |
| 3-(Hydroxymethyl)phenylboronic acid | Iodotoluene | Pd(OAc)₂ | - | K₂CO₃ | Water | 25 | 0.25 | 98 |
| Phenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | bpydc | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95[1] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are general protocols for Suzuki-Miyaura cross-coupling reactions which can be adapted for the specific substrates and catalysts mentioned above.
General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
Materials:
-
Aryl bromide (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl bromide, boronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.[1][2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure biaryl product.[2]
General Procedure for Suzuki-Miyaura Coupling with Aryl Chlorides
Materials:
-
Aryl chloride (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, boronic acid, base, palladium precursor, and ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous solvent to the tube.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanisms and Workflows
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The selection of the appropriate boronic acid is a critical decision in the synthetic workflow. The following diagram illustrates a logical approach to choosing between the target boronic acid and its alternatives based on synthetic priorities.
Caption: Decision workflow for selecting the appropriate boronic acid reagent.
References
A Comparative Analysis of Side Product Formation in Suzuki Reactions with Fluorinated Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of complex molecules. However, the formation of undesired side products can significantly impact reaction efficiency and purification. This guide provides an objective comparison of the performance of different fluorinated boronic acids in Suzuki reactions, with a focus on the formation of common side products such as homocoupling and protodeboronation products, supported by experimental data from the literature.
The inclusion of fluorine atoms in pharmaceutical and agrochemical candidates often enhances their metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, fluorinated boronic acids are crucial reagents in medicinal chemistry. However, the strong electron-withdrawing nature of fluorine can influence the reactivity of the boronic acid, often increasing the propensity for side reactions. Understanding these trends is critical for optimizing reaction conditions and maximizing the yield of the desired cross-coupled product.
Common Side Products in Suzuki-Miyaura Coupling
Two of the most prevalent side reactions encountered with boronic acids in Suzuki-Miyaura coupling are protodeboronation and homocoupling.
-
Protodeboronation: This is a reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a deboronated arene.[1] This side reaction is often promoted by aqueous basic conditions and can be a significant issue with electron-deficient boronic acids.[2]
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. This process can be mediated by the palladium catalyst and is often observed with electron-deficient arylboronic acids.[2][3] The presence of oxygen can also promote homocoupling.
Influence of Fluorine Substitution on Side Product Formation
The position and number of fluorine substituents on the phenylboronic acid ring have a significant impact on the propensity for side product formation. The electron-withdrawing nature of fluorine generally increases the likelihood of both protodeboronation and homocoupling.[2][4]
A study by Gargaro et al. investigated the Suzuki-Miyaura cross-coupling reaction of 2-bromo-1,3-bis(trifluoromethyl)benzene with various arylboronic acids and found that electron-deficient arylboronic acids, including fluorinated ones, led to substantial amounts of boronic acid homocoupling products.[2][3]
Quantitative Data on Product and Side Product Distribution
The following tables summarize data compiled from various studies on Suzuki-Miyaura reactions involving fluorinated boronic acids. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Side Product Information | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | --- | | 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 3 | ~90 (conversion) | Not explicitly quantified, but high conversion suggests side reactions are minimized under these conditions. |[5] | | 4-Fluorophenylboronic Acid | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 3 | ~85 (conversion) | Not explicitly quantified. |[5] | | 4-Fluorophenylboronic Acid | 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K2CO3 | DMF/H2O | 110 | 3 | ~90 (conversion) | Not explicitly quantified. |[5] | | 2-Fluorophenylboronic Acid | Aryl Halides | Not specified | Not specified | Not specified | Not specified | Not specified | Generally good yields reported, but quantitative side product analysis is lacking in comparative studies. The electron-withdrawing nature of the ortho-fluorine can improve reactivity in some cases. |[6] | | 3,4-Difluorophenylboronic Acid | Various | Not specified | Not specified | Not specified | Not specified | Not specified | Generally provides good to excellent yields, but is susceptible to protodeboronation, requiring careful optimization of the base and solvent system. |[4] |
Note: The data in this table is compiled from various sources and represents reported conversions or yields. Actual yields and side product distribution may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for comparing the performance of different fluorinated boronic acids and for optimizing reactions to minimize side product formation.
General Experimental Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and may require optimization for specific substrates and to minimize side reactions.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Fluorinated boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the fluorinated boronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the palladium catalyst and any additional ligand to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
Protocol for Quantification of Products and Side Products by GC-MS
Sample Preparation:
-
At specific time points or upon reaction completion, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the aliquot with a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) containing an internal standard (e.g., dodecane, biphenyl).
-
Filter the sample through a small plug of silica gel or a syringe filter to remove solid particles.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 2 minutes, then ramp at a specific rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
Quantification: Identify the peaks for the starting materials, desired product, homocoupling product, and protodeboronation product by their retention times and mass spectra. Calculate the relative peak areas with respect to the internal standard to determine the concentration and yield of each component. Calibration curves with authentic samples should be prepared for accurate quantification.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Side Reactions
The following diagrams, generated using the DOT language, illustrate the key pathways in a Suzuki-Miyaura reaction, including the desired cross-coupling cycle and the competing side reactions of protodeboronation and homocoupling.
Caption: Suzuki-Miyaura catalytic cycle with competing side reactions.
This guide highlights the importance of considering potential side reactions when employing fluorinated boronic acids in Suzuki-Miyaura couplings. While these reagents are invaluable for introducing fluorine into target molecules, their electron-deficient nature can promote undesired protodeboronation and homocoupling pathways. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for maximizing the yield of the desired cross-coupled product and simplifying subsequent purification. Further systematic studies directly comparing the side product formation of various fluorinated boronic acid isomers under standardized conditions would be highly beneficial to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. nbinno.com [nbinno.com]
Safety Operating Guide
Safe Disposal of 2-fluoro-3-(hydroxymethyl)phenylboronic acid: A Comprehensive Guide
For researchers and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-fluoro-3-(hydroxymethyl)phenylboronic acid, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, such as a chemical fume hood.[1] Based on safety data sheets for similar boronic acid compounds, this chemical should be regarded as a hazardous substance that can cause skin, eye, and respiratory irritation.[2][3][4][5][6]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Nitrile or neoprene gloves; consider double gloving.[1] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[1][7] It should never be disposed of in the regular trash or down the drain.[1][8]
-
Waste Identification and Segregation :
-
Container Labeling :
-
Solid Waste Disposal :
-
Contaminated Materials : Items such as gloves, weigh boats, and absorbent paper contaminated with the chemical should be collected in a designated, sealed container for solid hazardous waste.[1]
-
Empty Containers : An empty container that held this chemical should have as little residue as possible. Deface the original label and remove the cap before disposing of it as regular trash, unless it held an acutely hazardous waste, in which case it would require triple rinsing.[7]
-
-
Liquid Waste Disposal :
-
Unused or Waste Solutions : Collect all solutions containing this compound in a compatible, sealed container designated for liquid hazardous waste.
-
Rinsate : Any solvent used to rinse glassware that was in contact with the chemical must also be collected as hazardous liquid waste.[1] A basic wash can help in converting residual boronic acid to a more water-soluble boronate salt for easier rinsing, but this rinsate must still be collected as hazardous waste.[1][12]
-
-
Storage of Waste :
-
Arranging for Pickup :
Experimental Protocol: Glassware Decontamination
For glassware that needs to be reused, a thorough decontamination process is necessary.
-
Initial Rinse : Rinse the glassware with a suitable organic solvent to remove the bulk of the residual compound. Collect this solvent as liquid hazardous waste.
-
Basic Wash : To remove any remaining traces, wash the glassware with a dilute basic solution (e.g., a weak solution of sodium hydroxide or sodium bicarbonate). This converts the boronic acid to a more water-soluble boronate salt.[1][12] Collect this basic rinsate as hazardous waste.
-
Final Rinse : Perform a final rinse with deionized water. This rinse water should also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. reddit.com [reddit.com]
Personal protective equipment for handling 2-fluoro-3-(hydroxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 2-fluoro-3-(hydroxymethyl)phenylboronic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
I. Immediate Safety and Hazard Information
This compound and similar boronic acid derivatives are irritants. Direct contact can cause skin and eye irritation, and inhalation of dust may lead to respiratory tract irritation.[1][2][3][4][5] Therefore, implementing stringent safety measures is paramount.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
-
Ensure that safety showers and eyewash stations are unobstructed and readily accessible in the immediate work area.[6][7]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including inhalation of dust or vapors.[6]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[2][3][7]
-
Do not eat, drink, or smoke in laboratory areas where this chemical is handled or stored.[6]
-
Promptly remove and launder any contaminated clothing before reuse.[1][2]
II. Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[1][6] A full-face shield is recommended when there is a risk of splashing.[6] | To protect eyes from dust particles and accidental splashes that can cause serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[6][7] Inspect gloves for integrity before each use and change them immediately if contaminated.[7] | To prevent skin contact and potential irritation. |
| Body Protection | A standard laboratory coat, fully buttoned, is required.[6][8] For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended. | To protect the skin from accidental spills and contact. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][6] | To prevent irritation of the respiratory tract. |
III. Operational Plan: Step-by-Step Handling Procedure
A meticulous and systematic approach to handling is crucial for safety.
-
Preparation:
-
Confirm the functionality and accessibility of the chemical fume hood, eyewash station, and safety shower.[7]
-
Ensure the work area is clean, organized, and free of unnecessary materials.
-
Have all necessary equipment and reagents for the experiment readily at hand.
-
-
Donning PPE:
-
Put on all required personal protective equipment as detailed in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately clear all non-essential personnel from the spill area.[9]
-
Ventilate: If it is safe to do so, ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.[6]
-
Clean-up:
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][11]
-
Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10][12]
-
V. Disposal Plan
All waste generated from the use of this compound must be considered hazardous.
-
Chemical Waste: Collect all chemical waste, including unused material and solutions, in a designated, properly labeled, and sealed container for hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing papers, must also be disposed of as hazardous waste in a sealed and labeled container.[6]
-
Regulations: Dispose of all waste in strict accordance with federal, state, and local environmental regulations. Do not pour waste down the drain.[6]
VI. Chemical Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. capotchem.com [capotchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. aksci.com [aksci.com]
- 12. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
